FER pentacarbonyle [French]
Description
Historical Trajectories and Milestones in Pentacarbonyliron(0) Chemistry
The journey of pentacarbonyliron(0) from a laboratory curiosity to a cornerstone of organometallic chemistry is marked by key discoveries and evolving scientific understanding.
Early Discoveries and Initial Characterization Debates
Pentacarbonyliron(0) was first described in a scientific journal in 1891 by Ludwig Mond and Carl Langer, just a year after their discovery of the first pure homoleptic metal carbonyl, nickel tetracarbonyl. wikipedia.orgwikipedia.org They reported it as "a somewhat viscous liquid of a pale-yellow colour," prepared by reacting finely divided, oxide-free iron powder with carbon monoxide at room temperature. wikipedia.org This discovery, along with that of nickel tetracarbonyl, was pivotal, demonstrating that carbon monoxide could form stable, volatile compounds with metals in a zero oxidation state. wikipedia.org
While the stoichiometry of Fe(CO)₅ was established early on, its molecular structure was the subject of a prolonged debate. For many years, scientists debated whether the molecule adopted a trigonal bipyramidal (D₃h symmetry) or a square-based pyramidal (C₄ᵥ symmetry) geometry. acs.org This debate was not definitively settled until the advent of more sophisticated structural analysis techniques. A gas-phase electron diffraction (GED) study in 1939 provided strong evidence favoring the trigonal bipyramidal structure. acs.org Further research, including the characterization of its derivatives like diiron nonacarbonyl (Fe₂(CO)₉), which James Dewar and H. O. Jones identified as forming from the action of sunlight on Fe(CO)₅, contributed to the growing body of knowledge about its chemistry. wikipedia.org
Evolution of Research Paradigms and Foundational Theoretical Contributions
The resolution of the structural debate surrounding pentacarbonyliron(0) coincided with the development of foundational theories that explained the nature of bonding in organometallic compounds. The Dewar-Chatt-Duncanson model, though initially proposed for metal-alkene complexes, provided a crucial framework for understanding the metal-ligand bond in metal carbonyls. wikipedia.orgoxfordsciencetrove.com
This model posits a synergic bonding mechanism involving two main components:
σ-donation: The carbon monoxide ligand donates electron density from its highest occupied molecular orbital (HOMO), which is a σ-type orbital, to an empty d-orbital on the iron atom. oxfordsciencetrove.comresearchgate.net
π-backdonation: The iron atom donates electron density from a filled d-orbital back into the empty π* antibonding orbitals of the carbon monoxide ligands. oxfordsciencetrove.comresearchgate.net
This synergic interaction strengthens the iron-carbon bond while slightly weakening the carbon-oxygen bond. This model successfully explains the stability and observed spectroscopic properties of pentacarbonyliron(0) and other metal carbonyls, becoming a fundamental concept in organometallic chemistry. oxfordsciencetrove.comresearchgate.net The extensive spectroscopic investigation of Fe(CO)₅, particularly infrared spectroscopy of its various isotopomers, has provided detailed experimental support for these theoretical models. acs.org
Significance of Pentacarbonyliron(0) as a Prototypical Organometallic Compound
Pentacarbonyliron(0) is considered a quintessential example in organometallic chemistry due to its clear illustration of fundamental principles and its versatility as a synthetic starting material.
Benchmark System for Metal Carbonyls
Fe(CO)₅ is a homoleptic metal carbonyl, meaning carbon monoxide is the only ligand complexed to the metal. wikipedia.org It perfectly adheres to the 18-valence electron rule, a key guideline for predicting the stability of organometallic complexes. The iron atom (a group 8 element) contributes 8 valence electrons, and the five carbon monoxide ligands each contribute 2 electrons, for a total of 18. wikipedia.org
Its symmetrical trigonal bipyramidal structure and charge neutrality result in its notable volatility and status as one of the most common liquid metal complexes. wikipedia.org These characteristics, combined with its straightforward electronic structure, make Fe(CO)₅ an ideal system for teaching and studying fundamental concepts such as ligand field theory, molecular orbital theory, the 18-electron rule, and the principles of σ-donor and π-acceptor ligands. researchgate.net
Table 1: Physical and Structural Properties of Pentacarbonyliron(0)
| Property | Value |
|---|---|
| Chemical Formula | Fe(CO)₅ |
| Molar Mass | 195.90 g/mol |
| Appearance | Straw-yellow liquid |
| Density | 1.453 g/cm³ |
| Melting Point | -21.0 °C |
| Boiling Point | 103 °C |
| Molecular Shape | Trigonal bipyramidal |
| Point Group | D₃h |
| Dipole Moment | 0 D |
Data sourced from wikipedia.org
Table 2: Spectroscopic Data for Pentacarbonyliron(0)
| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) |
|---|---|---|
| Infrared (Gas Phase) | ν(CO) band | 2034 |
| Infrared (Gas Phase) | ν(CO) band | 2014 |
Data sourced from wikipedia.org
Precursor Role in Advanced Organometallic Chemistry
Pentacarbonyliron(0) is a widely used and versatile precursor for the synthesis of a vast array of other iron compounds. wikipedia.orgnih.gov Its reactivity allows for the generation of numerous organometallic derivatives through several key reaction types:
Photochemical and Thermal Decomposition: Exposure of Fe(CO)₅ to UV light or sunlight leads to the loss of a carbonyl ligand and formation of the metal-metal bonded cluster, diiron nonacarbonyl (Fe₂(CO)₉). sciencemadness.org Thermal decomposition can produce triiron dodecacarbonyl (Fe₃(CO)₁₂), another important iron cluster. wikipedia.org Further heating yields pure iron powder, known as carbonyl iron. wikipedia.org
Ligand Substitution: One or more carbonyl ligands in Fe(CO)₅ can be replaced by other ligands, such as phosphines, isocyanides, or olefins, to create a wide range of substituted iron carbonyl complexes. nih.gov For example, it is used in the catalytic isomerization of olefins. acs.org
Redox Reactions: Fe(CO)₅ can be oxidized. For instance, its reaction with iodine yields iron tetracarbonyl diiodide (Fe(CO)₄I₂). sciencemadness.org Recently, the stable open-shell cation [Fe(CO)₅]•⁺ has been isolated, which may serve as a precursor for novel low-valent iron chemistry. nih.govresearchgate.net
Formation of Iron-based Nanoparticles: It is a popular chemical precursor for synthesizing various iron-based nanoparticles. spiedigitallibrary.org
Role as a Ligand: In a less common role, the entire Fe(CO)₅ molecule can act as a ligand to another metal center, as demonstrated in heterobimetallic complexes with silver. nih.gov
This extensive reactivity underscores the central role of pentacarbonyliron(0) as a gateway to the rich and diverse field of organometallic iron chemistry.
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Pentacarbonyliron(0) / Iron Pentacarbonyl | Fe(CO)₅ |
| Carbon Monoxide | CO |
| Nickel Tetracarbonyl | Ni(CO)₄ |
| Diiron Nonacarbonyl | Fe₂(CO)₉ |
| Triiron Dodecacarbonyl | Fe₃(CO)₁₂ |
| Iron Tetracarbonyl Diiodide | Fe(CO)₄I₂ |
Structure
2D Structure
Properties
IUPAC Name |
formaldehyde;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH2O.Fe/c5*1-2;/h5*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQZMFCMIYXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C=O.C=O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FeO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Pentacarbonyliron 0
Refined Synthetic Approaches
While industrial synthesis of iron pentacarbonyl involves high pressures and temperatures, laboratory-scale preparations have been refined for greater convenience and applicability, particularly for specialized research such as mechanistic studies. wikipedia.org
The original synthesis described by Mond and Langer in 1891 involved treating finely divided, oxide-free iron powder with carbon monoxide at room temperature. wikipedia.orgchemeurope.com Industrial methods adapt this by using an iron sponge with carbon monoxide under harsher conditions (150–200 °C and 5–30 MPa). wikipedia.org
For laboratory purposes, which may require smaller quantities or avoid specialized high-pressure equipment, alternative methods have been developed. One common lab-scale preparation avoids the direct reaction of bulk iron with carbon monoxide by using an iodide intermediate. This two-step process involves the initial formation of tetracarbonyliron(II) iodide from iron(II) iodide, followed by reduction with copper to yield pentacarbonyliron(0). wikipedia.orgsciencemadness.org
The reactions are as follows:
FeI₂ + 4CO → Fe(CO)₄I₂
5Fe(CO)₄I₂ + 10Cu → 10CuI + 4Fe(CO)₅ + Fe sciencemadness.org
This method circumvents the need for the high pressures and temperatures typical of industrial synthesis. wikipedia.org
| Method | Precursors | Conditions | Scale |
|---|---|---|---|
| Industrial Process | Iron sponge, Carbon monoxide | 150–200 °C, 5–30 MPa | Large/Industrial |
| Original Mond & Langer | Fine iron powder, Carbon monoxide | Room Temperature | Laboratory |
| Iodide Intermediate Method | FeI₂, Carbon monoxide, Copper | Standard laboratory conditions | Laboratory |
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and molecular structure. In the context of pentacarbonyliron(0), isotopes such as ¹³C and ⁵⁷Fe are incorporated into the molecule to track the fate of specific atoms during reactions and dynamic processes. acs.orgacs.orgresearchgate.net
The synthesis of ⁵⁷Fe-labeled pentacarbonyliron(0) is crucial for studies using ⁵⁷Fe Mössbauer spectroscopy, which exclusively detects this isotope. nih.gov This allows researchers to follow the transformations of iron-containing species in complex environments. nih.gov Similarly, preparing pentacarbonyliron(0) with enriched ¹³CO allows for detailed vibrational spectroscopy (Infrared and Raman) and ¹³C NMR studies. acs.orgacs.org These studies have been instrumental in understanding the fluxional behavior of the CO ligands via the Berry pseudorotation mechanism, even at very low temperatures. acs.orgst-andrews.ac.uk
For example, infrared spectroscopy of Fe(¹³CO)₅ and its partially substituted isotopomers allows for the assignment of specific vibrational modes, providing a deeper insight into the molecule's bonding and structure than is possible with the naturally abundant isotopes alone. acs.org Studies on iron isotope fractionation between the liquid and vapor phases of iron pentacarbonyl are also important for ensuring accuracy in isotopic analysis. nih.gov
Generation of Reactive Intermediates from Pentacarbonyliron(0)
The chemistry of pentacarbonyliron(0) is largely dictated by the generation of coordinatively unsaturated intermediates through the dissociation of one or more carbonyl ligands. This dissociation can be induced thermally or photochemically, with each method offering different pathways and resulting intermediates.
When heated, pentacarbonyliron(0) undergoes decomposition, losing CO ligands. Simple thermolysis can convert it to the metal cluster triiron dodecacarbonyl (Fe₃(CO)₁₂). chemeurope.com The thermal decomposition process is fundamental to the production of "carbonyl iron," a very pure, finely divided form of iron, and typically occurs at temperatures of 200°C or higher. chemeurope.comgoogle.com
In high-temperature environments like a flame, the decomposition is more extensive. Studies have shown that in a low-pressure flame, pentacarbonyliron(0) decomposes to produce atomic iron as a key intermediate species. researchgate.net This highly reactive atomic iron is then rapidly transformed into iron oxides and hydroxides. researchgate.net The rate of thermal decomposition can be significantly increased by the presence of certain gaseous catalysts. google.com The thermal decomposition of pentacarbonyliron(0) is also a widely used method for the synthesis of iron-containing nanoparticles. rsc.org
Irradiation of pentacarbonyliron(0) with ultraviolet (UV) light provides a controlled method for generating unsaturated iron carbonyl intermediates. wikipedia.org The photolytic dissociation of a CO ligand is a primary and important photochemical reaction. rsc.org
Upon UV irradiation, the primary photoproduct is the highly reactive, coordinatively unsaturated 16-electron intermediate tetracarbonyliron(0) (Fe(CO)₄). wikipedia.orgrsc.org This species is generated with high quantum yield and can exist in both singlet and triplet electronic states. wikipedia.orgrsc.org The Fe(CO)₄ intermediate is capable of reacting with various molecules, making it a key species in photocatalysis and synthesis. rsc.orgosti.gov
The extent of decarbonylation is dependent on the conditions. In the gas phase, prolonged irradiation or the use of higher-energy photons (e.g., 266 nm or 199 nm) can lead to the sequential loss of a second CO ligand, forming tricarbonyliron(0) (Fe(CO)₃) via the short-lived Fe(CO)₄ intermediate. researchgate.net Ultrafast spectroscopy studies have shown that upon 265 nm excitation, Fe(CO)₅ forms Fe(CO)₃ through the Fe(CO)₄ intermediate, while at 199 nm, Fe(CO)₃ is produced promptly within picoseconds. osti.govresearchgate.net If no trapping substrate is present to react with the intermediates, they can combine to form diiron nonacarbonyl (Fe₂(CO)₉). wikipedia.orgsciencemadness.org Recent studies have also highlighted the involvement of triplet states in the gas-phase photodissociation pathway. acs.org
| Dissociation Method | Primary Intermediate(s) | Secondary/Final Product(s) | Conditions/Notes |
|---|---|---|---|
| Thermal | Fe(CO)ₓ (x<5) fragments | Fe₃(CO)₁₂, Fe (carbonyl iron), Fe oxides | Occurs at elevated temperatures (>200°C) |
| Photolytic (UV) | Fe(CO)₄ (singlet and triplet states) | Fe(CO)₃, Fe₂(CO)₉ | Wavelength and phase dependent; sequential loss observed |
Advanced Structural Characterization and Molecular Dynamics of Pentacarbonyliron 0
Gas Phase Molecular Structure and Elucidation
In the D3h geometry, the central iron atom is coordinated to five carbon monoxide ligands. Three of these ligands occupy equatorial positions, forming a trigonal plane, while the other two are situated in axial positions, perpendicular to this plane. wikipedia.org Detailed electron diffraction studies have revealed subtle but significant differences between the axial and equatorial Fe-C bond lengths. Multiple independent investigations have confirmed that the equatorial Fe-C bonds are slightly longer than the axial Fe-C bonds. nih.goviucr.orgacs.org This experimental finding is a key feature of its gas-phase structure. For instance, a 1969 study reported the equatorial Fe-C bond length as 1.833 Å and the axial Fe-C bond length as 1.806 Å. iucr.org A later reinvestigation in 2001, utilizing modern techniques and computational support, found a similar trend with an axial Fe-C distance of 1.810 Å and an equatorial distance of 1.842 Å. nih.gov
| Parameter | Beagley et al. (1969) iucr.org | Richardson et al. (2001) nih.gov |
|---|---|---|
| Molecular Geometry | Trigonal Bipyramid (D3h) | Trigonal Bipyramid (D3h) |
| Fe-C (axial) Bond Length (Å) | 1.806 ± 0.005 | 1.810 ± 0.016 |
| Fe-C (equatorial) Bond Length (Å) | 1.833 ± 0.004 | 1.842 ± 0.011 |
| C-O (mean) Bond Length (Å) | 1.145 ± 0.003 | 1.146 ± 0.002 |
Solid-State Structural Investigations and Phase Transitions
In the solid state, pentacarbonyliron(0) exhibits a more complex structural behavior, including the existence of distinct crystalline phases and a low-temperature phase transition. nih.govacs.orgresearchgate.net The molecule's packing in a crystal lattice introduces intermolecular forces that influence its structure and properties. nih.govacs.org
Early X-ray diffraction studies established that pentacarbonyliron(0) crystallizes in the monoclinic space group C2/c. acs.orgmaterialsproject.org In this phase, the molecule maintains its near-trigonal bipyramidal geometry, although it is slightly distorted, occupying a site of C2 symmetry. nih.govacs.org Neutron powder diffraction studies conducted at temperatures between 110 K and 200 K have provided precise structural models that are in good agreement with single-crystal X-ray data. nih.govacs.org These studies confirm that, unlike in the gas phase, the axial Fe-C bonds are slightly longer than the equatorial ones in the solid state. nih.gov
More recent investigations using high-resolution neutron powder diffraction have uncovered a previously unknown phase transition at approximately 105 K. nih.govacs.orgresearchgate.netnih.gov Below this temperature, the crystal structure transforms from the monoclinic C2/c phase to a triclinic P1̅ phase. nih.govacs.org This transition is subtle and displacive in nature, involving only a lowering of the molecular site symmetry from C2 to C1. nih.govacs.org
| Property | High-Temperature Phase (>105 K) acs.orgmaterialsproject.org | Low-Temperature Phase (<105 K) nih.govacs.org |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P1̅ |
| Transition Temperature (TC) | ~105 K nih.govacs.orgresearchgate.netresearchgate.net | |
| Nature of Transition | Second-order, Displacive, Ferroelastic nih.govacs.orgresearchgate.net |
The phase transition observed at 105 K is characterized as a second-order, displacive ferroelastic transition. nih.govacs.orgresearchgate.net This type of transition is driven by a strain that breaks the crystal's symmetry. acs.org The driving force is proposed to be "van der Waals strain," which arises when certain intermolecular contacts become shorter than the sum of their van der Waals radii upon cooling. nih.govacs.orgnih.gov This leads to an increase in electrostatic repulsion, which is relieved by the slight structural distortion into the lower-symmetry triclinic phase. nih.govacs.org
Analysis of the crystal packing reveals that the intermolecular interactions are dominated by O···O contacts, followed by C···O interactions. acs.org The transition to the P1̅ phase is specifically linked to the shortening of contacts between carbonyl groups on neighboring molecules. nih.govacs.org The continuous nature of the repulsion and the resulting strain is consistent with the second-order thermodynamic character of the transition, which explains the lack of a significant anomaly in previously reported heat capacity data. nih.govacs.org
Intramolecular Dynamics: Ligand Scrambling and Fluxionality
Pentacarbonyliron(0) is the archetypal example of a fluxional molecule, meaning its constituent atoms undergo rapid, low-energy rearrangement processes. acs.orgresearchgate.netyoutube.com This dynamic behavior involves the exchange of the axial and equatorial carbonyl ligands, making them indistinguishable on the timescale of certain spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR). acs.orgwhiterose.ac.uk
The universally accepted mechanism for this ligand scrambling process is the Berry pseudorotation. aip.orgacs.orgresearchgate.net This mechanism provides a low-energy pathway for the interchange of the axial and equatorial ligands of a trigonal bipyramidal molecule without the need for bond cleavage. aip.orgwhiterose.ac.uk The process begins with the D3h ground state molecule undergoing a scissor-like motion where two equatorial ligands move towards each other and the angle between them decreases, while the two axial ligands move apart. aip.org This leads to a square-based pyramidal structure (C4v symmetry) which exists as a transition state at the top of the energy barrier. aip.orgacs.org From this transition state, the molecule can relax back to a trigonal bipyramid, but one in which the two original axial ligands have become equatorial, and two of the original equatorial ligands have become axial. aip.org This entire process is exceptionally rapid and has a very low activation energy. acs.orgresearchgate.net
The fluxionality of pentacarbonyliron(0) is too fast to be "frozen out" by 13C NMR spectroscopy, even at temperatures as low as -170 °C, with the spectra showing only a single sharp resonance for all five carbonyl ligands. acs.orgwhiterose.ac.uk This indicates an extremely rapid exchange rate. acs.org
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, has been instrumental in quantifying the dynamics. acs.orgresearchgate.net In solution, the D3h structure gives rise to two distinct IR-active C≡O stretching bands. aip.org The exchange between the axial and equatorial CO groups via Berry pseudorotation can be monitored through quantitative analysis of the temperature-dependent shapes of these spectral lines. acs.orgresearchgate.net As the rate of exchange approaches the frequency difference between the vibrational modes, the bands broaden and eventually coalesce. acs.org
Elegant two-dimensional infrared (2D-IR) experiments have also been used to directly measure the exchange timescale, providing time constants on the order of picoseconds. aip.orgacs.org These advanced spectroscopic techniques have allowed for the experimental determination of the activation barrier for the Berry pseudorotation. acs.orgresearchgate.net
| Method | Solvent/Medium | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Linear IR Spectroscopy | Supercritical Xenon | 2.5 ± 0.4 | acs.orgresearchgate.netwhiterose.ac.uk |
| 2D-IR Spectroscopy | n-dodecane | 1.6 ± 0.3 | aip.orgacs.org |
| NMR Spectroscopy (estimate) | Not specified | ~1.13 | acs.orgwhiterose.ac.uk |
These experimental values are in good agreement with activation barriers calculated using various Density Functional Theory (DFT) methods, which typically fall in the range of 2.0 to 2.3 kcal/mol, further solidifying the understanding of this classic dynamic process. acs.orgresearchgate.net
Spectroscopic Probes and Electronic Structure Investigations of Pentacarbonyliron 0
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, has been a primary tool for studying the structure and bonding of pentacarbonyliron(0) since the 1950s. bac-lac.gc.ca These methods probe the vibrational energy levels of the molecule, providing insights into its symmetry and the nature of the metal-ligand interactions. For a molecule with D₃h symmetry in the gas phase, specific selection rules govern which vibrational modes are active in IR and Raman spectra. The A₂" and E' modes are infrared-allowed, while the A₁', E', and E" modes are Raman-allowed. bac-lac.gc.caaip.org One mode, A₂', is inactive in both. aip.org
The vibrational spectrum of pentacarbonyliron(0) has been meticulously studied in the gas, liquid, and solid phases, revealing significant phase-dependent characteristics. bac-lac.gc.ca Gas-phase studies benefit from rigorously obeyed selection rules, which simplifies spectral assignment. bac-lac.gc.canih.gov However, a key limitation is the inability to observe modes that are forbidden in both IR and Raman spectroscopy. bac-lac.gc.canih.gov In the case of D₃h Fe(CO)₅, this necessitates the deduction of one mode from overtone and combination bands. bac-lac.gc.canih.gov
In the solid state, the low crystal symmetry formally allows all modes to be active in both IR and Raman spectra. bac-lac.gc.caaip.orgnih.gov However, these newly allowed modes are often weak and challenging to differentiate from overtone and combination bands. aip.orgnih.gov Recent high-resolution neutron powder diffraction studies have revealed a previously unknown ferroelastic phase transition at approximately 105 K. bac-lac.gc.canih.govacs.org The structure changes from a C2/c space group to a P1̅ phase upon cooling. bac-lac.gc.caacs.org Despite this structural change, the vibrational spectra of the two solid phases are remarkably similar, which explains why this transition was not detected in earlier spectroscopic investigations. bac-lac.gc.ca The molecular structure within both solid phases remains largely consistent. bac-lac.gc.ca
The table below summarizes the observed vibrational frequencies for Fe(CO)₅ in its different phases.
| Phase | Technique | Wavenumber (cm⁻¹) | Assignment (D₃h) | Reference |
| Liquid (RT) | IR | 2023 | ν₁₀ (E') | bac-lac.gc.ca |
| Liquid (RT) | IR | 1999 | ν₆ (A₂") | bac-lac.gc.ca |
| Solid I (120K) | Raman | 2118 | ν₁ (A₁') | bac-lac.gc.ca |
| Solid I (120K) | Raman | 2031 | ν₂ (A₁') | bac-lac.gc.ca |
| Solid I (120K) | Raman | 1988 | ν₁₀ (E') | bac-lac.gc.ca |
| Solid II (20K) | INS | 663 | ν₇ (A₂") | bac-lac.gc.ca |
| Solid II (20K) | INS | 636 | ν₁₁ (E') | bac-lac.gc.ca |
| Solid II (20K) | INS | 547 | ν₁₂ (E') | bac-lac.gc.ca |
| Solid II (20K) | INS | 479 | ν₁₃ (E') | bac-lac.gc.ca |
| Solid II (20K) | INS | 433 | ν₃ (A₁') | bac-lac.gc.ca |
| Solid II (20K) | INS | 377 | ν₄ (A₁') | bac-lac.gc.ca |
Note: This table presents a selection of key vibrational modes. For a comprehensive list, please refer to the cited literature.
Inelastic Neutron Scattering (INS) spectroscopy offers a powerful alternative and complementary technique to IR and Raman spectroscopy. bac-lac.gc.canih.gov A significant advantage of INS for studying metal carbonyls is the absence of selection rules, meaning all vibrational modes are, in principle, observable. bac-lac.gc.canih.govnih.gov This is particularly crucial for pentacarbonyliron(0), as it allows for the direct observation of the A₂' mode, which is forbidden in both IR and Raman spectra. bac-lac.gc.caaip.org
While INS lacks the resolution to resolve the closely spaced C≡O stretching modes, it excels in the region below 800 cm⁻¹, which contains the metal-carbonyl stretching and deformation modes. bac-lac.gc.canih.gov It is in this region that the previously unobserved forbidden mode occurs. bac-lac.gc.canih.gov The application of INS has enabled the observation of all fundamental vibrations below 700 cm⁻¹ for the first time, leading to the reassignment of several modes that were previously misidentified based on optical spectroscopy alone. bac-lac.gc.caacs.org These experimental findings have also highlighted shortcomings in density functional theory (DFT) calculations, which, in this case, provided a poor description of the experimental spectra. nih.govacs.org
Time-resolved infrared (TRIR) spectroscopy is a potent tool for investigating the intricate dynamics of chemical reactions initiated by light. beilstein-journals.org The photochemistry of pentacarbonyliron(0) has been extensively studied, as the photolytic dissociation of a CO ligand generates the highly reactive 16-electron species, iron tetracarbonyl (Fe(CO)₄). beilstein-journals.org
Upon UV irradiation, Fe(CO)₅ undergoes CO dissociation. beilstein-journals.org Picosecond TRIR studies have been instrumental in tracking the subsequent steps. For instance, after photoexcitation at 265 nm, evidence points to a sequential dissociation process, forming an iron tricarbonyl (Fe(CO)₃) product via a short-lived iron tetracarbonyl intermediate. rsc.org The reaction mechanism involves the excited Fe(CO)₅ undergoing sequential dissociation through the S₁ excited state of Fe(CO)₄ to produce Fe(CO)₃ with a time constant of approximately 3 picoseconds. rsc.org When a shorter wavelength (199 nm) is used for photoexcitation, the prompt formation of Fe(CO)₃ is observed within 0.25 picoseconds. rsc.org
More advanced techniques like 2D-IR spectroscopy have further refined our understanding of the vibrational dynamics, including the exchange mechanism between IR-active modes due to Berry pseudo-rotation, a key aspect of the molecule's fluxionality. capes.gov.br These studies have determined the cross-anharmonicity between the A₂" and E' modes and differentiated the diagonal and non-diagonal anharmonicity of the doubly degenerate E' mode. capes.gov.br
Electron Spectroscopy
Electron spectroscopy techniques provide direct information about the electronic structure of molecules by analyzing the kinetic energies of electrons ejected upon ionization.
Ultraviolet Photoelectron Spectroscopy (UPS) utilizes UV photons, typically from a He(I) (21.2 eV) or He(II) (40.8 eV) source, to ionize molecules and probe the energies of their valence molecular orbitals. thermofisher.comwikipedia.org The photoelectron spectrum of gaseous Fe(CO)₅ reveals detailed information about the primarily metal 3d-based ionizations, which occur in the binding energy range of 7 to 11 eV. aip.org
A key finding from the high-quality He(I) photoelectron spectrum of Fe(CO)₅ is the clear evidence of a Jahn-Teller distortion in the resulting positive ion. aip.org The ionization leading to the ²E' positive ion state, centered at 8.6 eV, results in two distinct bands of nearly equal intensity, separated by 0.38 eV at room temperature. aip.org This splitting is a direct consequence of the Jahn-Teller effect, which lifts the degeneracy of the electronic state through a geometric distortion. The splitting is also temperature-dependent, increasing to 0.47 eV at 473 K. aip.org In contrast, the ionization to the ²E'' state at 9.9 eV shows a much less pronounced Jahn-Teller effect, with no discernible splitting at room temperature. aip.org
These observations provide direct experimental evidence that the preferred geometry of the d⁷ Fe(CO)₅⁺ ion is not D₃h in the gas phase. aip.org Model calculations have shown that the vibrational motion primarily responsible for this splitting is a low-frequency OC–Fe–CO bending in the equatorial plane, a motion related to the Berry pseudorotation process. aip.org
The table below presents the vertical ionization potentials of Fe(CO)₅ as determined by UPS.
| Ion State | Binding Energy (eV) | Key Feature | Reference |
| ²E' | 8.6 | Jahn-Teller split | aip.org |
| ²E'' | 9.9 | Minimal splitting | aip.org |
| ²A₂'' | ~13.5 | CO 5σ/1π orbitals | aip.org |
| ²A₁' | ~14.5 | CO 5σ/1π orbitals | aip.org |
| ²E' | ~15.2 | CO 5σ/1π orbitals | aip.org |
| ²E'' | ~16.8 | CO 4σ orbital | aip.org |
| ²A₁' | ~17.8 | CO 4σ orbital | aip.org |
Metastable Induced Electron Spectroscopy (MIES) is an exceptionally surface-sensitive technique that probes the electronic structure of the outermost layer of a sample. bac-lac.gc.camicro.org.au It uses electronically excited helium atoms (He*) to induce electron emission, providing information that is not accessible with many other surface science tools. bac-lac.gc.ca
MIES has been employed to study thin films of pentacarbonyliron(0) adsorbed on surfaces like gold (Au). bac-lac.gc.ca Fe(CO)₅ is a candidate for chemical vapor deposition, and understanding its initial adsorption structure is critical for controlling the properties of the resulting metal film. bac-lac.gc.ca At cryogenic temperatures, Fe(CO)₅ is known to form a well-ordered but thermodynamically unstable film on Au(111). bac-lac.gc.ca
The extreme surface sensitivity of MIES allows for the direct characterization of the exposed parts of the adsorbed molecules. bac-lac.gc.camicro.org.au This is crucial because heating the initially deposited film leads to an irreversible transformation, previously thought to be aggregation into clusters. bac-lac.gc.ca MIES studies can directly probe the surface structure of this transformed film, which is important as it shows resistance to electron-induced decarbonylation. bac-lac.gc.ca By analyzing the emitted electron spectra, MIES can distinguish between different molecular orientations and surface structures, providing unique insights into the initial stages of thin film growth and the mechanisms of surface-induced reactions. bac-lac.gc.camicro.org.au
Collision-Energy Resolved Penning Ionization Electron Spectroscopy (PIES)
Collision-Energy Resolved Penning Ionization Electron Spectroscopy (PIES) is a powerful technique for investigating the spatial electron distribution of individual molecular orbitals. aip.org The method involves the ionization of a target molecule, in this case, Pentacarbonyliron(0), by collision with a metastable rare gas atom, typically He*(2³S). nih.gov The kinetic energy of the ejected electrons is analyzed, providing information about the electronic states of the resulting ion. cuni.cz
The key principle of PIES lies in its sensitivity to the exterior electron density of the molecule. The ionization probability is highest where the wave functions of the target molecule's orbitals and the vacant inner orbital of the metastable atom overlap significantly. aip.orgnih.gov By measuring the electron spectra at different collision energies, a two-dimensional PIES (2D-PIES) can be generated, which reveals how the ionization cross-section of each orbital depends on the collision energy. frontiersin.org This dependence is critically influenced by the anisotropic interaction potentials between the colliding particles. frontiersin.org
In the study of Pentacarbonyliron(0), He* PIES, in conjunction with He I Ultraviolet Photoelectron Spectra (UPS), has been used to assign the bands observed in the photoelectron spectrum. aip.org The relative intensities of the bands in the PIES provide direct insight into the spatial distribution of the molecular orbitals. aip.org For orbitals that are sterically shielded within the molecule, the corresponding PIES bands are weak, whereas orbitals extending into the outer regions of the molecule produce strong bands. This information, when combined with population analysis, allows for a detailed assignment of the electronic structure and has proven useful in stereochemical studies. aip.org Analysis of peak shifts and the collision energy dependence of partial ionization cross-sections (CEDPICS) can indicate the presence of attractive or repulsive interactions around specific atomic sites. nih.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to characterize the local geometric and electronic structure of a specific absorbing atom within a molecule. nih.gov It is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region, which includes the pre-edge and the area up to about 40-50 eV above the absorption edge, is sensitive to the oxidation state, coordination environment, and molecular symmetry. nih.govacs.org The EXAFS region, extending further in energy, provides information on bond distances and coordination numbers of the atoms surrounding the absorber. nih.gov
For Pentacarbonyliron(0), EXAFS analysis of the Fe K-edge has confirmed that the molecule predominantly adopts a D₃h trigonal bipyramidal structure in the gas and solution phases at room temperature. nih.gov This is consistent with the rapid molecular conformation change (pseudorotation) that averages the structure. nih.gov
| Scattering Path | Bond Length (Å) | Reference |
|---|---|---|
| Fe–C | 1.813(3) | acs.org, nih.gov |
| C–O | 1.144(7) | acs.org, nih.gov |
| Fe–O | 2.957(4) | acs.org, nih.gov |
Fe K-edge XANES is a powerful tool for probing the oxidation state and coordination geometry of the iron center in compounds like Pentacarbonyliron(0). researchgate.netnih.gov The technique involves exciting a 1s core electron to unoccupied orbitals, providing detailed information about the unoccupied molecular orbitals (MOs). acs.org High-energy-resolution fluorescence-detected (HERFD) XANES has been particularly effective in resolving fine features in the pre-edge region of iron carbonyl complexes, which were previously undetectable with conventional XANES. rsc.org
The pre-edge region of the Fe K-edge spectrum of Pentacarbonyliron(0) is of particular interest as it contains transitions to unoccupied d-orbitals. These transitions, though often dipole-forbidden, gain intensity through quadrupole coupling or p-d orbital mixing. nih.govacs.org The shape and intensity of these pre-edge peaks are highly sensitive to the molecular symmetry and the nature of the metal-ligand bonding. researchgate.net
Studies have shown that the pre-edge features can distinguish between different iron carbonyl complexes, including those with varying nuclearity and ligand types. rsc.org For Pentacarbonyliron(0), the pre-edge spectrum provides a unique signature of its trigonal bipyramidal coordination environment. acs.orgrsc.org Theoretical models show that a change in geometry from the ground state D₃h symmetry to a C₄v square pyramidal structure, which represents the transition state in the Berry pseudorotation mechanism, would lead to a significant (around 30%) decrease in the intensity of the second pre-edge peak. researchgate.netnih.gov This sensitivity highlights how XANES can probe geometric changes that affect the metal-ligand π-bonding. researchgate.net
The interpretation of the Fe K-edge XANES spectrum of Pentacarbonyliron(0) is heavily supported by theoretical calculations, primarily using time-dependent density functional theory (TDDFT). acs.orgnih.gov These calculations allow for the assignment of the observed spectral features to specific electronic transitions. acs.org
The pre-edge region of Pentacarbonyliron(0) typically shows two distinct peaks, labeled P₁ and P₂. acs.orgresearchgate.net TDDFT calculations have assigned these peaks to transitions from the Fe(1s) core level to unoccupied molecular orbitals with significant metal 3d character. nih.govacs.org
Peak P₁: This lower energy peak is primarily assigned to the Fe(1s) → Fe–C(σ*) transition. acs.orgresearchgate.netnih.gov
Peak P₂: This higher energy peak is mainly attributed to the Fe(1s) → Fe–C(π*) transition. acs.orgresearchgate.netnih.gov
These assignments reveal the nature of the frontier orbitals. The molecular orbitals involved (A₁′, E″, and E′ in D₃h symmetry) are hybrids of metal 3d and ligand p orbitals, and they display the characteristic π-back-donation interaction from the iron center to the carbonyl ligands. nih.govacs.org The transitions are predominantly of quadrupole character. nih.gov The main rising edge and the white line region of the spectrum, found at higher energies, are assigned to dipole-allowed Fe(1s) → Fe(4p) transitions, which are mixed with carbon 2p orbitals. researchgate.netnih.gov
| Pre-edge Peak | Primary Electronic Transition | Nature of Transition | Reference |
|---|---|---|---|
| P₁ | Fe(1s) → Fe–C(σ) | Quadrupole | acs.org, researchgate.net, nih.gov, nih.gov |
| P₂ | Fe(1s) → Fe–C(π) | Quadrupole | acs.org, researchgate.net, nih.gov, nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Exchange Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for studying dynamic processes in molecules, known as fluxionality. numberanalytics.com Pentacarbonyliron(0) is a classic example of a stereochemically non-rigid molecule, and its dynamic behavior is readily observed by ¹³C NMR spectroscopy. shef.ac.uknumberanalytics.com
In its static trigonal bipyramidal (D₃h) structure, Pentacarbonyliron(0) has two distinct types of carbonyl ligands: two in axial positions and three in equatorial positions. hooghlywomenscollege.ac.inwikipedia.org One would therefore expect to see two separate signals in the ¹³C NMR spectrum, corresponding to these two chemically different environments, with an intensity ratio of 2:3. However, the ¹³C NMR spectrum of Pentacarbonyliron(0) displays only a single sharp singlet at room temperature. bhu.ac.in This observation indicates that the axial and equatorial carbonyl ligands are undergoing an exchange process that is rapid on the NMR timescale. shef.ac.uk This rapid interchange makes all five carbonyl ligands appear equivalent to the NMR instrument. hooghlywomenscollege.ac.in
This exchange phenomenon persists even at very low temperatures, with a single peak being observed down to –170 °C. scielo.br The process responsible for this rapid intramolecular ligand exchange is the Berry pseudorotation. shef.ac.uknumberanalytics.comhooghlywomenscollege.ac.in The Berry mechanism involves the simultaneous movement of the two axial ligands and two of the three equatorial ligands through a square pyramidal (C₄v) transition state, effectively swapping their positions. shef.ac.ukhooghlywomenscollege.ac.in One equatorial ligand acts as a pivot and does not change its position during a single pseudorotation event. shef.ac.uk The energy barrier for this process is very low (estimated at ~2 kcal/mol), allowing the exchange to occur thousands of times per second at room temperature, far exceeding the resolution of the NMR experiment. nih.gov
| Expected Spectrum (Static Structure) | Observed Spectrum | Reason for Discrepancy | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Two signals (2 axial CO, 3 equatorial CO) | One singlet | Rapid exchange of axial and equatorial CO ligands | Berry Pseudorotation | hooghlywomenscollege.ac.in, shef.ac.uk, bhu.ac.in |
Reactivity and Mechanistic Chemistry of Pentacarbonyliron 0
Photochemical Reactivity and Mechanisms
The photochemistry of pentacarbonyliron(0), also known as iron pentacarbonyl (Fe(CO)₅), is a well-studied area due to its importance in photocatalysis and organic synthesis. rsc.org The primary photochemical process upon UV irradiation is the dissociation of a carbon monoxide (CO) ligand, leading to the formation of highly reactive, coordinatively unsaturated iron carbonyl species. rsc.orgosti.gov
Ligand Dissociation and Generation of Coordinatively Unsaturated Species
Upon absorption of a UV photon, typically around 266 nm, Fe(CO)₅ is excited from its ground state to a metal-to-ligand charge-transfer (MLCT) state. nih.govresearchgate.net This excitation is followed by rapid internal conversion processes, leading to the dissociation of a CO ligand and the formation of the iron tetracarbonyl (Fe(CO)₄) fragment with a quantum yield close to unity. rsc.orgnih.gov This process occurs on an ultrafast timescale, within less than 100 femtoseconds. nih.gov
The dissociation can be represented as: Fe(CO)₅ + hν → Fe(CO)₄ + CO
The resulting Fe(CO)₄ is a 16-electron intermediate and exists in both singlet and triplet spin states. rsc.orgresearchgate.net Theoretical studies suggest that the branching of the reaction pathway likely occurs in the ¹A₁ state of Fe(CO)₄. nih.gov The dissociation process can be sequential, with further loss of CO ligands upon prolonged irradiation, particularly in the gas phase, potentially leading to the formation of atomic iron. wikipedia.orgresearchgate.net In solution, however, sequential dissociation can often be suppressed. nih.gov
The generated Fe(CO)₄ is highly reactive and can readily participate in various subsequent reactions, including ligand addition and oxidative addition. osti.gov The dynamics of this dissociation have been studied using advanced techniques like femtosecond time-resolved resonant inelastic X-ray scattering, which provides insights into the transient electronic structure and photoinduced molecular dynamics. nih.gov
| Wavelength (nm) | Product(s) | Timescale | Reference |
| 266 | Fe(CO)₄, Fe(CO)₃ | < 100 fs (primary dissociation) | nih.govresearchgate.net |
| 199 | Fe(CO)₃ | 0.25 ps | osti.gov |
Oxidative Addition Reactions
The coordinatively unsaturated Fe(CO)₄ intermediate generated through photolysis is a key species in oxidative addition reactions. rsc.org This reaction is of significant importance in both academic research and industrial applications. rsc.orgresearchgate.net The 16-electron iron tetracarbonyl can readily react with various molecules, leading to the formation of new iron complexes. rsc.org
A well-studied example is the reaction with trialkylsilanes (R₃SiH). Theoretical studies have shown that after the initial photodissociation of CO from Fe(CO)₅, the resulting Fe(CO)₄ species can react with a Si-H bond. rsc.org It is believed that the triplet state of Fe(CO)₄ plays a crucial role in the formation of the final oxidative addition product, such as Fe(CO)₄(H)(SiMe₃). rsc.orgresearchgate.net The singlet state of Fe(CO)₄, on the other hand, is thought to interact weakly with the solvent molecules, forming alkyl-solvated iron complexes that are experimentally detectable. rsc.orgresearchgate.net
The general mechanism for the photo-assisted Si-H bond activation involves three potential pathways, all stemming from the initial photogeneration of Fe(CO)₄. rsc.org These studies highlight that the oxidative addition yield for iron is significantly greater than for its heavier congeners, ruthenium and osmium, under similar conditions. rsc.org
Surface Photochemistry of Adsorbed Pentacarbonyliron(0)
The photochemistry of Fe(CO)₅ adsorbed on various surfaces has been extensively investigated, revealing that the nature of the surface significantly influences the reaction products. acs.org For instance, photolysis on SiO₂ surfaces at room temperature typically yields triiron dodecacarbonyl (Fe₃(CO)₁₂), whereas on Al₂O₃, diiron nonacarbonyl (Fe₂(CO)₉) is the main product. acs.org On semiconductor surfaces, photolysis often leads to the deposition of metallic iron. acs.org
On a Au(111) surface at low temperatures (around 90 K), adsorbed Fe(CO)₅ undergoes photodecarbonylation upon UV irradiation. acs.org Mass spectrometric analysis shows that only CO is evolved into the gas phase, with no desorption of iron-containing species. acs.org The primary photoproduct on the surface is believed to be an Fe(CO)₄ intermediate, which is surprisingly stable against further photodecomposition under these conditions. acs.org This stability is in contrast to the behavior observed in low-temperature matrices or the gas phase, where prolonged irradiation leads to further decarbonylation. acs.org
Infrared reflection absorption spectroscopy (IRAS) studies on Au(111) reveal that the photoproduct exhibits a sharp, single C-O stretching band, suggesting a well-defined surface species. acs.org The initial photolysis intermediate may react with other species on the surface to form dimers or higher oligomers, such as Fe₂(CO)₈. acs.org
On Ag(111) surfaces, photodissociation also yields CO in the gas phase. acs.org The photochemical cross-section is found to be larger for Fe(CO)₅ adsorbed directly on the silver surface compared to multilayer or decane-spaced adsorption. acs.org This suggests an adsorbate-mediated mechanism. acs.org
| Surface | Main Photoproduct | Reference |
| SiO₂ | Fe₃(CO)₁₂ | acs.orgspiedigitallibrary.org |
| Al₂O₃ | Fe₂(CO)₉ | acs.org |
| Au(111) | Surface Fe(CO)₄ | acs.org |
| Ag(111) | Gaseous CO and surface fragments | acs.org |
Thermal Reactivity and Mechanisms
The thermal reactions of pentacarbonyliron(0) are fundamental to its application in chemical synthesis and materials science. These reactions are primarily characterized by the substitution of CO ligands and thermal decomposition processes.
Ligand Substitution Reactions
Ligand substitution in Fe(CO)₅ can be induced thermally, often in the presence of a catalyst. wikipedia.org These reactions involve the replacement of one or more CO ligands with other Lewis bases (L), such as phosphines, arsines, isocyanides, and alkenes, to form derivatives of the type Fe(CO)₅₋ₓLₓ. wikipedia.org
The substitution can be facilitated by catalysts like NaOH or NaBH₄. wikipedia.org The catalyst attacks a CO ligand, which in turn makes another CO ligand more susceptible to substitution. wikipedia.org The reactivity of five-coordinate iron carbonyl complexes is generally slow, requiring elevated temperatures for substitution to occur at a convenient rate. acs.org For example, the reaction of Fe(CO)₄L with CO to regenerate Fe(CO)₅ and the free ligand L requires temperatures significantly above 100 °C. acs.org
The rate of substitution reactions for derivatives like Fe(CO)₃L₂ with CO has been studied, revealing the following order of lability for the leaving ligand L: AsPh₃ > PPh₃ > P(OPh)₃. acs.org This order is believed to reflect the general bond strength of these ligands to low-valent metal centers. acs.org
| Reactant | Ligand (L) | Temperature Range (°C) | Reference |
| Fe(CO)₄L | PPh₃, P(OPh)₃, AsPh₃ | > 100 | acs.org |
| Fe(CO)₃L₂ | PPh₃, P(OPh)₃, AsPh₃ | 45-70 (for related Ru complexes) | acs.orgacs.org |
Thermal Decarbonylation Processes
Thermal decomposition of Fe(CO)₅, or thermal decarbonylation, is a key method for producing iron-based materials, including iron nanoparticles. rsc.orgnih.gov The process involves heating Fe(CO)₅, which leads to the sequential loss of CO ligands and the formation of iron species in various oxidation states.
When Fe(CO)₅ is decomposed on a titania (TiO₂) support, the nature of the resulting iron species depends on the decomposition temperature and the surface properties of the support. acs.orgacs.org At a low temperature of 383 K, the decomposition leads to the formation of highly dispersed Fe²⁺ and Fe⁰ species, the latter possibly being Fe(CO)₂. acs.orgacs.org These species are likely associated with surface hydroxyl groups. acs.orgacs.org
At a higher temperature of 673 K, the decomposition results in almost complete conversion of the iron to Fe²⁺ species. acs.orgacs.org A small fraction of the iron may sinter to form metallic iron particles. acs.orgacs.org
The thermal decomposition of Fe(CO)₅ adsorbed on zeolites also proceeds in a stepwise manner. rsc.org Thermogravimetric analysis shows distinct decomposition phases, which are associated with the formation of intermediates with specific CO/Fe ratios. core.ac.uk The thermal stability of the Fe(CO)₅-zeolite adducts and their decomposition intermediates is influenced by the electron-donating properties of the zeolite matrix. rsc.org In inert atmospheres, this process can yield metallic iron clusters as the final product within the zeolite pores. rsc.org
| Temperature | Products on Titania | Reference |
| 383 K | Fe²⁺ and Fe⁰ (possibly Fe(CO)₂) | acs.orgacs.org |
| 673 K | Predominantly Fe²⁺, minor metallic Fe | acs.orgacs.org |
Fundamental Reaction Pathways
The reactivity of pentacarbonyliron(0) is dictated by the iron center and the surrounding carbonyl ligands. The iron atom, in a formal oxidation state of zero, can be oxidized, and the carbonyl ligands can be substituted or can be attacked by nucleophiles.
Acid-Base Reactions: Hydride and Metallacarboxylate Formation
While not readily protonated, pentacarbonyliron(0) reacts with strong bases like hydroxides. wikipedia.orgsciencemadness.org This reaction proceeds through a metallacarboxylate intermediate to form the tetracarbonylferrate hydride anion, [HFe(CO)₄]⁻. wikipedia.orgsciencemadness.org Acidification of this anion yields iron tetracarbonyl dihydride (H₂Fe(CO)₄). wikipedia.org
The formation of the hydride anion can be summarized as follows: Fe(CO)₅ + OH⁻ → [Fe(CO)₄(COOH)]⁻ [Fe(CO)₄(COOH)]⁻ → [HFe(CO)₄]⁻ + CO₂
This hydride species is a key intermediate in various catalytic reactions.
Oxidation and Reduction Chemistry
Pentacarbonyliron(0) can be both oxidized and reduced. Halogens, such as iodine, oxidize Fe(CO)₅ to form iron tetracarbonyl diiodide (Fe(CO)₄I₂), with the liberation of a carbon monoxide molecule. wikipedia.orgsciencemadness.org
Reaction with Halogens: Fe(CO)₅ + I₂ → Fe(CO)₄I₂ + CO wikipedia.org
Conversely, reduction of pentacarbonyliron(0) with sodium metal produces disodium (B8443419) tetracarbonylferrate (Na₂Fe(CO)₄), commonly known as Collman's reagent. wikipedia.orgwikipedia.org This dianion is a powerful nucleophile and is isoelectronic with nickel tetracarbonyl (Ni(CO)₄). wikipedia.org
Reduction with Sodium: Fe(CO)₅ + 2 Na → Na₂Fe(CO)₄ + CO wikipedia.org
The oxidation state of iron in these compounds ranges from -2 in Collman's reagent to +2 in the dihalide complex, demonstrating the rich redox chemistry of pentacarbonyliron(0). The Fe(II) cation is a common and stable oxidation state for iron. wikipedia.orgfutura-sciences.com
Reactions with Organic Substrates and Mechanistic Insights
Pentacarbonyliron(0) is widely used in organic synthesis due to its ability to react with a variety of organic functional groups, often leading to complex molecular architectures.
Deoxygenation Reactions of Nitrogen and Sulfur Functional Groups
Pentacarbonyliron(0) is an effective reagent for the deoxygenation of various nitrogen- and sulfur-containing functional groups. mcgill.cacdnsciencepub.com For instance, it can deoxygenate amine oxides, azoxy compounds, nitrones, nitroso compounds, and nitro compounds. mcgill.cacdnsciencepub.com These reactions typically occur in a hot solvent like butyl ether. The deoxygenation of sulfoxides to sulfides has also been reported. researchgate.net The mechanism of these reactions is believed to involve the formation of iron-containing intermediates.
Examples of Deoxygenation Reactions:
| Substrate Class | Product Class |
|---|---|
| Amine Oxides | Amines |
| Azoxybenzenes | Azo Compounds |
| Nitrones | Imines |
| Sulfoxides | Sulfides |
| Nitrosobenzenes | Azo/Amino Compounds |
Formation of Diene-Iron Tricarbonyl Complexes
A significant reaction of pentacarbonyliron(0) is its ability to form stable complexes with dienes. wikipedia.orgwikipedia.org In this reaction, two carbonyl ligands are displaced by a conjugated diene to form a (diene)Fe(CO)₃ complex. wikipedia.orgwiley-vch.de This reaction is often promoted by heat or UV radiation. wikipedia.org A wide variety of dienes, including acyclic and cyclic ones like 1,3-butadiene (B125203) and cyclohexadiene, readily undergo this complexation. wikipedia.orgresearchgate.net
General Reaction Scheme: Fe(CO)₅ + diene → (diene)Fe(CO)₃ + 2 CO wikipedia.org
The formation of these complexes is mechanistically significant. For acyclic 1,3-dienes, the diene adopts an s-cis conformation to form the stable η⁴-complex. wiley-vch.de The reaction proceeds through a dissociative mechanism where the initial loss of a CO ligand is the rate-determining step and often requires high temperatures (around 140°C). wiley-vch.de The resulting tricarbonyliron moiety can act as a protecting group for the diene, shielding it from reactions like Diels-Alder and hydrogenation. wikipedia.org The diene can be subsequently liberated from the complex by oxidative demetallation. wiley-vch.de
Selected (diene)Fe(CO)₃ Complexes:
| Diene | CAS RN | Physical Properties | Notes |
|---|---|---|---|
| (cyclobutadiene)Fe(CO)₃ | 12078-17-0 | Orange solid | Antiaromatic ligand |
| (butadiene)Fe(CO)₃ | 12078-32-9 | Yellow-orange liquid | Major prototype |
| (1,3-Cyclohexadiene)Fe(CO)₃ | 12252-72-6 | Yellow liquid | Prototype for steroidal derivatives |
Table based on data from reference wikipedia.org
Cycloaddition Reactions (e.g., [2+2+1] Cycloadditions)
Pentacarbonyliron(0) promotes [2+2+1] cycloaddition reactions, a powerful method for constructing five-membered rings. wiley-vch.deresearchgate.net A classic example is the Pauson-Khand reaction, where an alkyne, an alkene, and a carbon monoxide molecule combine to form an α,β-cyclopentenone. wikipedia.org Iron-mediated [2+2+1] cycloadditions of diynes can produce a wide range of carbo- and heterocyclic cyclopentadienone complexes. researchgate.net
The proposed mechanism for the [2+2+1] cycloaddition of two alkyne molecules and one CO molecule involves the following steps:
Initial displacement of two carbonyl ligands from Fe(CO)₅ by two alkyne molecules to form a tricarbonyl[bis(η²-alkyne)]iron complex. wiley-vch.de
Oxidative cyclization to generate a ferracyclopentadiene intermediate. wiley-vch.de
Insertion of a carbon monoxide ligand. wiley-vch.de
Reductive elimination to yield the tricarbonyl(η⁴-cyclopentadienone)iron complex. wiley-vch.de
These cycloaddition reactions provide access to complex molecular scaffolds that are valuable in natural product synthesis. researchgate.net
Catalytic Reductive Amination Mechanisms
The reductive amination of carbonyl compounds is a fundamental transformation in organic synthesis for producing amines. unisi.it This reaction typically proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is subsequently reduced. unisi.itresearchgate.net Pentacarbonyliron(0), Fe(CO)₅, serves as an effective catalyst precursor for this process, enabling sustainable and hydrogen-free methods. unisi.itrsc.org
In aqueous alkaline environments, iron carbonyl complexes are precursors to the active catalytic species. unisi.it For instance, using a combination of isopropyl alcohol and water as the hydrogen source, Fe(CO)₅ or its cluster derivatives like Fe₂(CO)₉ and Fe₃(CO)₁₂, facilitate the formation of a hydridocarboferrate species, specifically the tetracarbonylhydridoferrate(1-) anion, [HFe(CO)₄]⁻. unisi.it This hydride is the key reducing agent that hydrogenates the imine intermediate formed in situ from an aldehyde or ketone and a primary or secondary amine. unisi.it
The proposed catalytic cycle, exemplified with Fe(CO)₅, begins with its conversion to the active hydride catalyst in an alkaline medium. The carbonyl compound and amine then react to form an imine (or iminium ion). This intermediate is then reduced by the [HFe(CO)₄]⁻ to yield the final amine product. This process is applicable to a wide range of substrates, including both aliphatic and aromatic amines, as well as enolizable and non-enolizable aldehydes. unisi.it
Table 1: Proposed Mechanistic Steps for Reductive Amination with Fe(CO)₅
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Catalyst Activation | Fe(CO)₅ reacts in an aqueous alkaline environment (e.g., with NaOH in i-PrOH/H₂O) to form the active hydride species. | [HFe(CO)₄]⁻ |
| 2. Imine Formation | The aldehyde or ketone substrate reacts with a primary or secondary amine to form an imine or iminium ion. | R₂C=NR' (Imine), R₂C=N⁺R'₂ (Iminium ion) |
| 3. Reduction | The [HFe(CO)₄]⁻ complex transfers a hydride to the imine/iminium ion, reducing it to the corresponding amine. | Amine product, Fe(CO)₄ |
| 4. Catalyst Regeneration | The iron-containing species is converted back to the active hydride in the reaction medium. | [HFe(CO)₄]⁻ |
This table provides a simplified overview of the proposed mechanism for iron pentacarbonyl-catalyzed reductive amination in an aqueous medium.
Furthermore, a solvent-free reductive amination protocol has been developed where pentacarbonyliron(0) itself acts as the reducing agent, eliminating the need for an external hydrogen source. rsc.org This methodology is effective for various substrates, including less reactive ketones like benzophenone, and tolerates a range of functional groups. rsc.org The mechanism in this solvent-free system is considered complex and may involve the formation of intricate iron clusters. rsc.org
Water-Gas-Shift Reaction Catalysis Mechanisms
The water-gas-shift reaction (WGSR), which converts carbon monoxide and water to carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂), is a crucial industrial process. researchgate.netencyclopedia.pub Pentacarbonyliron(0) is a known homogeneous catalyst for the WGSR, particularly under basic conditions. researchgate.netpsgcas.ac.in The mechanism has been the subject of extensive theoretical investigation, primarily using density functional theory (DFT). researchgate.netacs.orgnih.gov
In the gas phase, the reaction catalyzed by Fe(CO)₅ and a base such as a hydroxide (B78521) ion (OH⁻) is believed to follow a catalytic cycle where the tetracarbonylhydridoferrate(1-), [FeH(CO)₄]⁻, is a key intermediate. researchgate.netacs.org The commonly accepted mechanism involves several key steps:
Nucleophilic Attack : The reaction initiates with the nucleophilic attack of a hydroxide ion on a carbonyl ligand of the Fe(CO)₅ complex. acs.org This leads to the formation of a metallacarboxylic acid intermediate, (CO)₄FeCOOH⁻. acs.orgacs.org
Decarboxylation : The (CO)₄FeCOOH⁻ intermediate undergoes decarboxylation, losing CO₂ to form the crucial hydride species, [HFe(CO)₄]⁻. acs.org
Hydrogen Evolution : The hydride intermediate, [HFe(CO)₄]⁻, can then react with a proton source, such as water, to generate dihydrogen (H₂) and regenerate an iron carbonyl species, which re-enters the catalytic cycle. acs.orgresearchgate.net Theoretical studies suggest that this step may proceed through the formation of a dihydride intermediate, (CO)₄FeH₂. acs.org
Table 2: Key Intermediates and Energetics in Fe(CO)₅-Catalyzed WGSR (Gas Phase)
| Intermediate/Transition State | Formula | Role in Catalytic Cycle | Predicted Energetic Barrier (kcal/mol) |
|---|---|---|---|
| Metallacarboxylic acid | (CO)₄FeCOOH⁻ | Formed after OH⁻ attack on Fe(CO)₅. acs.orgnih.gov | Barrierless formation. acs.orgnih.gov |
| Decarboxylation TS | - | Transition state for CO₂ elimination from (CO)₄FeCOOH⁻. | - |
| Iron Hydride | [HFe(CO)₄]⁻ | Key reducing intermediate. researchgate.netacs.org | - |
| Formyl-iron intermediate | (CO)₄FeCHO⁻ | Intermediate in an alternative proposed pathway. acs.orgnih.gov | Formed after decarboxylation induced by CO addition. acs.orgnih.gov |
This table summarizes key species and calculated energy barriers for proposed mechanisms of the gas-phase WGSR catalyzed by Fe(CO)₅. Data is based on theoretical B3LYP method calculations. acs.orgnih.gov
Alternative mechanistic pathways have also been proposed and computationally explored. One such path involves the formation of a formyl-iron intermediate, (CO)₄FeCHO⁻, following decarboxylation. acs.orgnih.gov Subsequent reaction with water would then lead to the evolution of H₂. acs.orgnih.gov DFT studies have also shown that at high pressures, a side reaction can occur, leading to the formation of formic acid (HCOOH) and preventing the complete conversion to H₂ and CO₂. researchgate.netacs.org The inclusion of solvent effects in theoretical models is crucial, as it can significantly alter the energy barriers for steps involving proton transfer. researchgate.net Revisions to the proposed mechanisms continue to be made, with recent studies identifying new potential intermediates in the catalytic cycle. nih.gov
Computational and Theoretical Studies of Pentacarbonyliron 0
Electronic Structure and Bonding Analysis
Theoretical studies have been instrumental in elucidating the electronic configuration and the nature of the metal-ligand bonding in pentacarbonyliron(0). The bonding is primarily understood through a synergistic model involving σ-donation from the carbon monoxide ligands to the iron center and π-backdonation from the metal d-orbitals to the antibonding π* orbitals of the CO ligands.
Density Functional Theory (DFT) has become a primary computational tool for studying pentacarbonyliron(0) due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully employed to investigate various aspects of the molecule's structure and reactivity.
One of the key applications of DFT is the calculation of the molecule's vibrational frequencies. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands. Furthermore, DFT has been used to model the photochemical reactions of Fe(CO)₅, such as the photodissociation of a CO ligand, which is a critical step in many of its catalytic applications. These studies help to map out the potential energy surfaces of the ground and excited states, identifying intermediates and transition states that govern the reaction pathways.
DFT is also extensively used to explore the bonding within Fe(CO)₅. By analyzing the molecular orbitals, researchers can quantify the extent of σ-donation and π-backdonation between the iron atom and the carbonyl ligands. This analysis is fundamental to understanding the stability of the complex and the influence of the iron center on the C-O bond strength. For instance, in related Fe(0)–phosphine–CO₂ complexes, DFT combined with other analytical methods has been used to show that Fe(0) complexes exhibit strong CO₂ activation through significant charge transfer and π-backdonation mdpi.com.
For a more rigorous description of the electronic states, particularly excited states and ionization processes, high-level ab initio methods are employed. These methods are based on first principles without the empirical parameterization often found in other models.
The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method has proven to be a powerful tool for accurately predicting the ionization energies of pentacarbonyliron(0) aip.org. The valence ionization spectrum of Fe(CO)₅ is notably complex due to the close energy levels of metal and ligand orbitals. SAC-CI calculations provide a reliable assignment of the experimental photoelectron spectra, accounting for both electron correlation and orbital relaxation effects, which are crucial for an accurate description of the ionized states aip.orgims.ac.jpqcri.or.jp.
The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2), is essential for studying photochemical processes and excited states researchgate.netnih.gov. For Fe(CO)₅, CASSCF/CASPT2 calculations have been used to investigate the photodissociation mechanisms. These studies identify the specific excited states involved in the cleavage of the Fe-CO bond upon UV irradiation. For example, analysis of the active space in CASSCF calculations for Fe(CO)₅ typically includes the five Fe 3d orbitals and five corresponding CO π* orbitals to accurately describe the important electronic correlation effects researchgate.net.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define chemical bonds and atomic interactions. By examining the topology of the electron density, ρ(r), one can locate bond critical points (BCPs) between atoms, and the properties at these points reveal the nature of the interaction.
In organometallic compounds like pentacarbonyliron(0), QTAIM analysis helps to characterize the metal-ligand bonds. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the Fe-C BCP provide quantitative measures of the bond's strength and character. A high ρ value is indicative of a significant accumulation of electron density, typical of covalent interactions. The sign of the Laplacian indicates whether the charge is concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, typical of closed-shell or ionic interactions). Studies on related iron carbonyl clusters and other transition metal complexes have utilized QTAIM to differentiate between shared-shell (covalent) and closed-shell (non-covalent) interactions for both metal-metal and metal-ligand bonds researchgate.netscispace.com. For instance, in related Fe(0) complexes, QTAIM analysis revealed that the electron density at the metal-carbon bond critical point was highest in Fe(0) systems, indicating a strong covalent interaction mdpi.com.
Simulation of Molecular Dynamics and Fluxionality
Pentacarbonyliron(0) is the archetypal example of a fluxional molecule, meaning its atoms undergo rapid rearrangement among equivalent structural positions. In Fe(CO)₅, the axial and equatorial carbonyl ligands rapidly exchange their positions on the NMR timescale, even at low temperatures acs.org. This process, known as Berry pseudorotation, has been extensively studied using computational simulations.
Computational methods have been crucial in quantifying the energy barrier for the ligand scrambling process in Fe(CO)₅. The Berry pseudorotation mechanism involves the molecule passing through a square pyramidal (C₄ᵥ) transition state from its trigonal bipyramidal (D₃ₕ) ground state. The energy difference between these two geometries represents the activation barrier for the exchange.
Numerous theoretical studies have calculated this barrier, providing values that can be compared with experimental estimates. The results vary depending on the level of theory and basis set used, but they consistently predict a low barrier, in agreement with the rapid exchange observed experimentally.
| Method | Activation Energy (Eₐ) / kcal·mol⁻¹ | Reference |
|---|---|---|
| DFT Calculations | 2.0 to 2.3 | acs.orgresearchgate.net |
| 2D-IR Spectroscopy (n-dodecane) | 1.6 ± 0.3 | acs.org |
| Linear IR Spectroscopy (supercritical xenon) | 2.5 ± 0.4 | researchgate.net |
| NMR Spectroscopy | ~1.13 | acs.org |
The data shows a good general agreement between various DFT calculations and experimental results obtained through different techniques, confirming a very low activation barrier for the pseudorotation process.
Understanding the influence of the molecular environment, such as a solvent, on the dynamics of Fe(CO)₅ is another area where computational simulations provide key insights. It is important to determine whether intermolecular interactions significantly alter the intrinsic fluxionality of the molecule.
Computational studies have been performed to model Fe(CO)₅ in the presence of solvent molecules. For example, the interaction between Fe(CO)₅ and xenon atoms was investigated to see if a solvate-assisted mechanism is at play during ligand scrambling in supercritical xenon acs.orgnottingham.edu.cn. DFT calculations showed that the interaction between Fe(CO)₅ and a single Xe atom is weak and primarily consists of attractive van der Waals-type dispersion forces nottingham.edu.cn. The study concluded that the involvement of these interactions in the ligand scrambling process is negligible, and the activation barrier is only marginally lowered by the presence of the xenon atom acs.orgresearchgate.netnottingham.edu.cn.
In the solid state, however, intermolecular forces play a more direct structural role. At low temperatures, thermal contraction can cause intermolecular contacts to become shorter than the sum of their van der Waals radii. This can lead to increased electrostatic repulsion, inducing a strain that results in a displacive ferroelastic phase transition, as observed experimentally and interpreted through the lens of intermolecular forces nih.gov. Furthermore, reactive molecular dynamics simulations have been used to analyze how the molecular environment affects the fragmentation of Fe(CO)₅ following ionization, a process relevant in techniques like focused electron beam-induced deposition acs.org.
Prediction and Assignment of Spectroscopic Data
Theoretical calculations are crucial for interpreting and assigning complex experimental spectra. By simulating spectroscopic data from first principles, a deeper understanding of the electronic and geometric structure of Pentacarbonyliron(0) can be achieved.
Vibrational Spectra Simulation and Assignment
The vibrational spectroscopy of Pentacarbonyliron(0) has been extensively investigated through computational methods, providing clarity to experimental infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra. nih.gov Density Functional Theory (DFT) calculations have been a primary method for simulating the vibrational frequencies of the molecule. acs.org These simulations are instrumental in assigning the fundamental vibrational modes, especially in the solid state where low crystal symmetry can make spectral interpretation challenging. nih.gov
Comparison of experimental INS spectra with those generated from DFT calculations is a well-established method for unambiguously assigning vibrational modes. nih.govacs.org This approach has been successfully applied to other metal carbonyls and was expected to work well for Pentacarbonyliron(0). acs.org However, studies have shown that while DFT methods are useful, they can sometimes provide a poor description of the experimental spectra for this specific molecule, highlighting the complexity of its intermolecular interactions in the solid state. nih.gov Periodic-DFT calculations, which account for the crystalline structure, have also been employed to support spectral assignments. acs.org
Gas-phase studies benefit from rigorous adherence to selection rules, making assignments easier, though some modes may be inactive in both IR and Raman spectroscopy. acs.org The use of neutron vibrational spectroscopy, which has no selection rules, combined with theoretical calculations, has allowed for the first-time observation of all fundamental modes below 700 cm⁻¹, leading to the re-assignment of several modes. nih.gov
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pentacarbonyliron(0) Note: This table is illustrative. Specific calculated values can vary significantly with the chosen functional and basis set.
| Mode | Symmetry (D₃h) | Experimental Frequency (Gas Phase IR) | Representative Calculated Frequency (DFT) |
|---|---|---|---|
| ν(CO) | A₂" | 2034 | ~2040 |
| ν(CO) | E' | 2014 | ~2018 |
Photoelectron and XANES Spectra Simulation
Computational methods have been vital in interpreting the X-ray Absorption Near-Edge Structure (XANES) and photoelectron spectra of Pentacarbonyliron(0). Time-dependent density functional theory (TDDFT) is a powerful tool used to simulate the Fe K-edge XANES spectra, providing detailed insight into the electronic transitions that give rise to the observed spectral features. elsevierpure.comacs.orgnih.gov
Simulations have clarified the nature of the two prominent pre-edge peaks, labeled P1 and P2. acs.orgnih.govnih.gov Theoretical analysis assigns these peaks primarily to transitions from the iron 1s core orbital to unoccupied molecular orbitals with significant metal d-character. acs.orgnih.govnih.gov
Peak P1 is mainly attributed to the Fe(1s) → Fe–C(σ*) transition, which corresponds to an excitation into the 2A₁' molecular orbital. acs.org
Peak P2 is assigned to the Fe(1s) → Fe–C(π*) transition. acs.orgnih.govnih.gov
These assignments are crucial for understanding the metal-ligand bonding within the molecule. acs.orgnih.gov Furthermore, simulations have explored how the XANES spectrum changes as the molecule's geometry distorts from its ground state D₃h symmetry to a C₄v transition state. nih.govnih.gov This geometric transformation leads to a significant decrease in the intensity of the P2 pre-edge peak, indicating that the π-bonding between iron and the carbonyl ligands is sensitive to structural changes. acs.orgnih.govnih.gov
Steady-state valence photoelectron spectra have also been analyzed computationally. The spectrum of ground-state Pentacarbonyliron(0) shows two main peaks at 8.2 and 9.5 eV, which are assigned to photoionization from the degenerate Fe 3d (e′) and Fe 3d (e″) metal-centered orbitals, respectively. nih.govacs.org
Table 2: Assignment of Pre-Edge Peaks in Fe K-Edge XANES of Pentacarbonyliron(0) based on TDDFT Calculations
| Spectral Feature | Primary Electronic Transition | Final Molecular Orbital Character |
|---|---|---|
| Peak P₁ | Fe(1s) → Fe–C(σ) | Fe(dz²) |
| Peak P₂ | Fe(1s) → Fe–C(π) | Fe–C(π*) |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a challenging yet important area of computational chemistry. For Pentacarbonyliron(0), ¹³C NMR is particularly informative. In solution at ambient temperatures, the molecule is fluxional, exhibiting only a single ¹³C NMR signal due to the rapid exchange of axial and equatorial carbonyl ligands via the Berry pseudorotation mechanism.
Computational prediction of this averaged signal requires methods that can account for such dynamic processes. More fundamentally, theoretical methods like DFT can be used to predict the distinct chemical shifts for the static axial and equatorial positions in the molecule's ground-state D₃h geometry. These calculations serve as a benchmark and provide insight into the electronic environment of the different carbonyl groups. While specific DFT prediction studies for Pentacarbonyliron(0) are not widely detailed in the provided literature, experimental work at low temperatures in the solid state has successfully resolved the two distinct signals, providing critical data for which computational methods must account. These experimental values serve as a target for the validation of theoretical protocols. The development of accurate computational methods, such as those employing long-range corrected functionals and appropriate basis sets, is an active area of research for predicting ¹³C NMR chemical shifts in organometallic complexes. acs.org
Elucidation of Reaction Mechanisms and Energetics
Theoretical studies provide a window into the transient and high-energy species that dictate chemical reactivity, allowing for the detailed elucidation of reaction mechanisms and their associated energy profiles.
Transition State Characterization
A key aspect of the chemistry of Pentacarbonyliron(0) is its fluxionality, which occurs via the Berry pseudorotation. This mechanism involves the molecule passing through a square pyramidal transition state of C₄v symmetry. nih.gov Computational chemistry has been essential in characterizing this transition state. Frequency calculations confirm the nature of the C₄v structure as a transition state by identifying a single imaginary frequency corresponding to the reaction coordinate. nih.gov
Various DFT methods have been used to calculate the activation barrier for this pseudorotation, which is the energy difference between the D₃h ground state and the C₄v transition state. acs.org These calculations consistently place the activation energy in the range of 2.0 to 2.3 kcal/mol, which aligns well with experimental values derived from 2D IR spectroscopy. acs.org
Beyond intramolecular rearrangements, computational studies have also characterized transition states for chemical reactions, such as photochemical decarbonylation. These studies identify the structures and energies of intermediates and transition states in both singlet and triplet states, explaining the routes to product formation. rsc.org
Table 3: Calculated Activation Barriers for Berry Pseudorotation in Pentacarbonyliron(0)
| Computational Method | Calculated Barrier (kcal/mol) | Experimental Value (kcal/mol) |
|---|---|---|
| Various DFT Functionals | 2.0 - 2.3 | 1.6 ± 0.3 |
Potential Energy Surface Mapping
Understanding the potential energy surface (PES) is fundamental to determining the pathways of a chemical reaction. rsc.org For Pentacarbonyliron(0), theoretical studies have mapped the PES for key processes, most notably the photochemical dissociation of a carbonyl ligand. rsc.org
Upon UV irradiation, the molecule is excited to a higher electronic state. The subsequent reaction pathway is governed by the topography of the excited-state and ground-state potential energy surfaces. Computational studies, using methods like CASSCF, have determined the structures of intersystem crossings and conical intersections, which are critical points on the PES that facilitate radiationless transitions between electronic states (e.g., from an excited singlet to a triplet state). rsc.org
These calculations reveal that after photoexcitation, Pentacarbonyliron(0) can quickly lose a CO molecule to form the 16-electron iron tetracarbonyl intermediate, Fe(CO)₄. rsc.org The PES mapping shows that the triplet state of this intermediate plays a crucial role in subsequent reactions, such as oxidative addition, while the singlet state is less reactive. rsc.org The characteristics of the PES are therefore of great importance in determining the outcome and efficiency of the photochemical reactions of Pentacarbonyliron(0). rsc.org
Derivatives and Cluster Chemistry Derived from Pentacarbonyliron 0
Formation of Binary Iron Carbonyl Clusters
Pentacarbonyliron(0) is the primary precursor for the synthesis of higher nuclearity binary iron carbonyls, most notably diiron nonacarbonyl and triiron dodecacarbonyl. These clusters feature direct or ligand-bridged iron-iron bonds and have their own distinct reactivity.
Synthesis: Diiron nonacarbonyl, Fe₂(CO)₉, is efficiently synthesized by the ultraviolet (UV) photolysis of pentacarbonyliron(0) in a solvent such as acetic acid. wikipedia.orgchemeurope.commdpi.com This photochemical reaction causes the expulsion of a carbonyl ligand and subsequent dimerization. wikipedia.org
2 Fe(CO)₅ —(UV light)→ Fe₂(CO)₉ + CO
This micaceous, orange solid is notable for being virtually insoluble in all common solvents, a property that influences its application in synthesis. wikipedia.orgchemeurope.com Structurally, Fe₂(CO)₉ consists of two Fe(CO)₃ units linked by three bridging carbonyl ligands. wikipedia.orgchemeurope.com While older models depicted a direct Fe-Fe bond, theoretical analyses suggest its absence. wikipedia.org
Reactivity: Fe₂(CO)₉ is a more reactive source of iron(0) than its precursor, Fe(CO)₅. wikipedia.orgchemeurope.com It is a key starting material for preparing monosubstituted tetracarbonyliron(0) complexes of the type Fe(CO)₄L and tricarbonyliron(0)-diene complexes. wikipedia.orgwikiwand.com Syntheses are often conducted in tetrahydrofuran (B95107) (THF), where a small amount of the cluster is believed to dissolve by dissociating into Fe(CO)₅ and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgchemeurope.com
Fe₂(CO)₉ has been utilized in various organic transformations, including the Noyori [3+2] reaction for synthesizing cyclopentadienones and in the preparation of the historically significant (cyclobutadiene)iron tricarbonyl. wikipedia.org Its reaction with benzylideneacetone (B49655) yields (benzylideneacetone)iron tricarbonyl, a common reagent for transferring the Fe(CO)₃ moiety. wikipedia.org
| Property | Value |
|---|---|
| Chemical Formula | Fe₂C₉O₉ |
| Molar Mass | 363.78 g/mol |
| Appearance | Orange crystals |
| Solubility | Virtually insoluble in common solvents |
| Decomposition | Decomposes at 100 °C |
Synthesis: While triiron dodecacarbonyl, Fe₃(CO)₁₂, can be formed by the simple thermolysis of Fe(CO)₅, this method is generally inefficient. wikipedia.orgjetir.org The standard and more reliable synthesis involves a two-step process. First, Fe(CO)₅ is treated with an aqueous base, such as triethylamine, to produce the anionic hydrido cluster [HFe₃(CO)₁₁]⁻. wikipedia.orgjetir.orgmultiscreensite.com Subsequent oxidation of this intermediate with acid yields the final dark green Fe₃(CO)₁₂ cluster. wikipedia.orgmultiscreensite.com
3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂ [(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl + CO → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl
Transformations: Fe₃(CO)₁₂ is a highly reactive cluster, more so than Fe(CO)₅. wikipedia.org Its structure consists of a triangle of iron atoms, with ten carbonyl ligands being terminal and two bridging one of the Fe-Fe edges, resulting in C₂ᵥ symmetry. wikipedia.orgmultiscreensite.com It undergoes a variety of transformations:
Ligand Substitution: It reacts with Lewis bases like triphenylphosphine (B44618) to yield substituted derivatives such as (triphenylphosphine)iron tetracarbonyl and bis(triphenylphosphine)iron tricarbonyl. wikipedia.orgmultiscreensite.comresearchgate.net
Cluster Conversion: Gentle heating of Fe₃(CO)₁₂ can lead to the formation of the interstitial carbide cluster, Fe₅(CO)₁₅C, through a process involving CO disproportionation. wikipedia.orgmultiscreensite.com
Reactions with Heteroatoms: It reacts with thiols and disulfides to form thiolate-bridged complexes, which are studied as mimics for hydrogenase enzymes. wikipedia.orgmultiscreensite.com With heterocycles like thiophenes, it can form complexes known as "ferroles". wikipedia.orgmultiscreensite.com
| Property | Value |
|---|---|
| Chemical Formula | Fe₃(CO)₁₂ |
| Molar Mass | 503.66 g/mol |
| Appearance | Dark green/black crystals |
| Solubility | Soluble in nonpolar organic solvents |
| Structure | Triangular cluster, C₂ᵥ point group |
A fascinating class of derivatives from iron carbonyls are the interstitial carbide clusters, which feature one or more carbon atoms encapsulated within the iron framework. The presence of the internal carbide atom often imparts greater stability to the cluster. nih.gov These compounds are of significant interest as they serve as models for understanding Fischer-Tropsch synthesis and are structurally related to the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which contains a central carbide atom. nih.govacs.org
The first such compound to be characterized was the five-iron cluster, [Fe₅(μ₅-C)(CO)₁₅] (often written as Fe₅(CO)₁₅C), which can be synthesized in low yield by heating Fe₃(CO)₁₂. wikipedia.orgmultiscreensite.comacs.org A key and extensively studied higher nuclearity cluster is the dianion [Fe₆(μ₆-C)(CO)₁₆]²⁻. acs.orgnih.gov This six-iron cluster and its derivatives have been characterized by various spectroscopic methods, including Mössbauer spectroscopy, which can reveal the presence of mixed oxidation states for the iron atoms within the cluster. nih.gov Other examples include the novel charge-neutral cluster [Fe₆(μ₆-C)(CO)₁₈] and the five-iron cluster anion [Fe₅(μ₅-C)(μ₂-CO)(CO)₁₃]²⁻. nih.govamericanelements.com
| Compound Formula | Common Name/Description | Synthesis Note |
|---|---|---|
| Fe₅(CO)₁₅C | Pentairon pentadecacarbonyl carbide | From thermolysis of Fe₃(CO)₁₂ |
| [Fe₆C(CO)₁₆]²⁻ | Hexairon hexadecacarbonyl carbide dianion | A key archetype in iron carbide cluster chemistry |
| [Fe₅C(CO)₁₄]²⁻ | Pentairon tetradecacarbonyl carbide dianion | Can be formed from higher nuclearity clusters |
Substituted Iron Carbonyls
The carbonyl ligands in binary iron carbonyls can be replaced by a wide variety of other ligands, leading to a vast family of substituted derivatives with tailored electronic and steric properties.
One of the most fundamental reactions of iron carbonyls is the substitution of CO ligands by Lewis bases (L). wikipedia.orgchemeurope.com This process, which yields derivatives of the general formula Fe(CO)₅₋ₓLₓ, can be initiated photochemically, catalytically, or through chemical inducing agents like NaOH. wikipedia.orgchemeurope.com
Phosphine Ligands: Tertiary phosphines are common ligands used in these exchange reactions. For example, the reaction of Fe(CO)₅ with triphenylphosphine can yield Fe(CO)₃(P(C₆H₅)₃)₂. wikipedia.org Similarly, Fe₃(CO)₁₂ reacts with triphenylphosphine to give Fe(CO)₄(P(C₆H₅)₃) and Fe(CO)₃(P(C₆H₅)₃)₂. wikipedia.orgwikipedia.org Diiron nonacarbonyl is also an effective precursor for Fe(CO)₄L type complexes. wikipedia.orgwikiwand.com
Alkene Ligands: Dienes readily react with iron carbonyls to form (diene)Fe(CO)₃ complexes, where the diene functions as a four-electron donor, replacing two CO ligands. wikipedia.org Fe(CO)₅ is a common starting material for these reactions, forming stable complexes with dienes such as 1,3-butadiene (B125203) and norbornadiene. wikipedia.org Fe₂(CO)₉ is also used to synthesize alkene and diene complexes. wikipedia.org
| Starting Material | Lewis Base (L) | Example Product |
|---|---|---|
| Fe(CO)₅ | Triphenylphosphine (PPh₃) | Fe(CO)₃(PPh₃)₂ |
| Fe₃(CO)₁₂ | Triphenylphosphine (PPh₃) | Fe(CO)₄(PPh₃) |
| Fe(CO)₅ | 1,3-Butadiene | (C₄H₆)Fe(CO)₃ |
| Fe₂(CO)₉ | Generic Alkene (RCH=CHR) | (RCH=CHR)Fe(CO)₄ |
The field of iron carbonyl chemistry continues to expand with the synthesis of novel and structurally complex derivatives. Research often focuses on creating compounds with unique reactivity or relevance to catalysis and materials science.
For instance, while the carbide cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻ is typically resistant to simple ligand substitution, it can be activated towards reaction with phosphines via a two-electron oxidation. rsc.orgsemanticscholar.org This redox-promoted ligand exchange allows for the synthesis of unique multi-phosphine chelated carbide clusters, such as [Fe₄(μ₄-C)(κ³-Triphos)(CO)₁₀], and singly substituted species like [Fe₅(μ₅-C)(CO)₁₄PPh₃]. rsc.orgsemanticscholar.org
The reactivity of Fe₂(CO)₉ with functionalized phosphines, such as ferrocenyl dichlorophosphines, has been shown to produce a variety of novel structures, including butterfly-shaped and nido-clusters. Photochemical reactions involving Fe(CO)₅ and various alkynes have also been explored, leading to the formation of mixed-metal clusters and unique organic products like diferrocenylquinones. acs.org
The characterization of these new derivatives relies on a combination of analytical techniques. Infrared (IR) spectroscopy is crucial for observing the CO stretching frequencies, which provides insight into the electronic environment of the metal centers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is used to determine the structure and connectivity of the ligands. For definitive structural elucidation, single-crystal X-ray diffraction is the most powerful tool. acs.org
Heteronuclear Iron Carbonyl Clusters
Heteronuclear iron carbonyl clusters, which contain iron along with one or more different metal atoms, are a significant area of study. The introduction of a second metal can lead to unique structural, reactive, and electronic properties not observed in their homonuclear counterparts. The investigation of these species in the gas phase allows for the examination of their intrinsic properties without the influence of solvents or counter-ions.
Gas Phase Synthesis and Reactivity
The synthesis of heteronuclear iron carbonyl clusters in the gas phase can be achieved through several specialized techniques. One method involves the reaction of volatile organometallic compounds with ions using techniques like ion cyclotron resonance 'trapped-ion' methods. uvic.ca For instance, researchers have demonstrated that anionic transition metal carbonyl clusters can react with iron pentacarbonyl gas to generate larger, mixed-metal clusters. uvic.ca
In a specific example, the anionic cluster [H₃Ru₄(CO)₁₂]⁻ was energized in the gas phase through collision-induced dissociation (CID). When this process was carried out in the presence of iron pentacarbonyl vapor, up to three equivalents of the iron complex were observed to add to the tetranuclear ruthenium cluster. uvic.ca This addition resulted in the formation of nearly-saturated product clusters with cores containing five, six, and seven metal atoms, such as [HRu₄Fe₂(CO)₁₇]⁻. uvic.ca Further CID experiments confirmed that the iron atoms were fully incorporated into the cluster core, demonstrating a viable method for the gas-phase synthesis of mixed-metal clusters. uvic.ca
Another powerful technique for producing heteronuclear clusters in the gas phase is the use of a laser vaporization supersonic cluster source. researchgate.net This method has been successfully employed to generate Fe-Zn and Co-Zn heteronuclear carbonyl cation complexes. researchgate.net Similarly, heteronuclear iron-copper carbonyl cluster anions, CuFe(CO)n⁻ (where n=4-7), and arsenic-iron carbonyl cluster anions, AsₘFe(CO)ₙ⁻ (where m, n = 2, 3), have been produced via this approach. researchgate.netacs.org
The reactivity of these gas-phase clusters can also be studied. For example, the sequential loss of hydrogen and carbon monoxide from [H₃Ru₄(CO)₁₂]⁻ upon energization illustrates the initial step of reactivity before the addition of Fe(CO)₅. uvic.ca
| Synthesis Method | Precursors | Resulting Heteronuclear Cluster Example | Reference |
| Ion-Molecule Reaction (CID) | [H₃Ru₄(CO)₁₂]⁻ and Fe(CO)₅ gas | [HRu₄Fe₂(CO)₁₇]⁻ | uvic.ca |
| Laser Vaporization | Fe/Zn targets and CO gas | FeZn(CO)₅⁺ | researchgate.net |
| Laser Vaporization | Fe/Cu targets and CO gas | CuFe(CO)ₙ⁻ (n=4-7) | researchgate.net |
| Laser Vaporization | Fe/As targets and CO gas | As₂Fe(CO)₂⁻ | acs.org |
Structural and Electronic Characterization
The characterization of these gas-phase heteronuclear clusters relies heavily on the combination of mass spectrometry, infrared photodissociation (IRPD) spectroscopy, and computational methods like density functional theory (DFT). researchgate.netacs.orgrsc.org IRPD spectroscopy is particularly valuable, as the vibrational frequencies of the carbonyl ligands are highly sensitive to the cluster's geometry and electronic structure. nih.gov By comparing the experimental IRPD spectra with spectra predicted by DFT calculations for various possible isomers, the geometric and electronic structures of the clusters can be determined. rsc.orgrsc.org
For example, studies on CrFe(CO)n⁻ (n = 4–9) clusters have shown that for n = 4–8, the structures consist of a Cr-Fe bond, with the general formula (OC)₄Fe–Cr(CO)n⁻₄. rsc.orgrsc.org Bonding analysis revealed that the Cr–Fe bonds in these clusters are predominantly σ-type single bonds. rsc.org The electronic configuration of the metal centers varies with the number of carbonyl ligands. In CrFe(CO)n⁻ (n = 4–6) clusters, the iron center in the Fe(CO)₄ moiety and the chromium center in the Cr(CO)₅ moiety both fulfill the 18-electron rule. rsc.org However, for the larger clusters CrFe(CO)n⁻ (n = 7, 8), the iron center exhibits a 17-electron configuration, while the chromium center has a 16-electron configuration. rsc.org
Similar investigations on other heteronuclear systems have provided detailed structural insights:
CuFe(CO)n⁻ (n=4-7) : These cluster anions are characterized by structures of the type (OC)₄Fe–Cu(CO)n⁻₄, each featuring an Fe-Cu single bond that allows the iron center to possess an 18-electron configuration. researchgate.netrsc.org
FeZn(CO)₅⁺ : This complex was determined to have a (OC)₅Fe–Zn structure, featuring an Fe-Zn half bond. researchgate.net
AsₘFe(CO)ₙ⁻ (m, n = 2, 3) : These clusters are found to contain Fe(CO)ₙ⁻ fragments that replace one arsenic atom in a corresponding arsenic cluster (Asₘ₊₁). acs.org The As₂Fe(CO)ₙ⁻ anions involve two Fe-As single bonds and one As-As double bond, while the As₃Fe(CO)ₙ⁻ anions have three Fe-As single bonds and three As-As single bonds. acs.org
These studies highlight how the introduction of a different metal into an iron carbonyl cluster influences its geometry and the distribution of electrons within the metallic framework.
| Cluster Series | General Structure | Metal-Metal Bond Type | Electron Configuration at Fe Center | Reference |
| CrFe(CO)n⁻ (n=4-6) | (OC)₄Fe–Cr(CO)n⁻₄ | σ-type single bond | 18-electron | rsc.org |
| CrFe(CO)n⁻ (n=7, 8) | (OC)₄Fe–Cr(CO)n⁻₄ | σ-type single bond | 17-electron | rsc.org |
| CuFe(CO)n⁻ (n=4-7) | (OC)₄Fe–Cu(CO)n⁻₄ | Single bond | 18-electron | researchgate.netrsc.org |
| As₂Fe(CO)ₙ⁻ (n=2, 3) | Fe(CO)ₙ⁻ replacing As in As₃ | Two Fe-As single bonds | N/A | acs.org |
Advanced Applications in Materials Synthesis and Catalysis Precursor Roles Mechanistic Focus
Precursor for Nanomaterials Synthesis (Chemical Aspects)
The thermal decomposition of iron pentacarbonyl is a cornerstone method for the production of high-purity iron-based nanomaterials. rsc.orgrsc.org The process leverages the volatility of Fe(CO)₅ and its decomposition into metallic iron and carbon monoxide gas, enabling techniques like Chemical Vapor Deposition and the solution-phase synthesis of nanoparticles.
Chemical Vapor Deposition (CVD) of Iron Films
Chemical Vapor Deposition (CVD) utilizing iron pentacarbonyl allows for the growth of thin iron films on various substrates. The fundamental mechanism involves the decomposition of Fe(CO)₅ upon contact with a heated surface, leading to the deposition of atomic iron and the release of carbon monoxide. acs.org
Mechanistic studies reveal that at substrate temperatures above 250 K, Fe(CO)₅ decomposes to yield atomic iron. acs.org The deposition rate is temperature-dependent, with an apparent activation energy for film growth identified as 11 kcal/mol in the temperature range of 280 to 500 K. acs.org However, the process is not without its complexities. A significant challenge is the dissociative chemisorption of the released carbon monoxide on the newly formed iron surface, which can lead to surface poisoning. aip.orgaip.org This phenomenon, particularly at higher temperatures, results in the formation of surface carbon and iron carbides, which can inhibit or even terminate film growth. aip.org Researchers have found that co-flowing a gas like ammonia (B1221849) (NH₃) can mitigate this poisoning effect by inhibiting CO dissociation, thereby restoring a constant growth rate. aip.orgaip.org
The morphology and purity of the deposited films are highly dependent on the deposition conditions. High-temperature depositions often result in the growth of three-dimensional islands and can incorporate significant carbon and oxygen contamination. acs.org To achieve purer, more uniform films, depositions are preferably carried out at lower temperatures (below 300 K) to prevent the dissociation of co-adsorbed carbon monoxide. acs.org
Table 1: Key Parameters in Fe(CO)₅ CVD for Iron Film Growth
| Parameter | Observation | Mechanistic Implication | Citation |
|---|---|---|---|
| Substrate Temperature | Film growth occurs above 250 K. Rate increases with temperature. | Thermal energy overcomes the activation barrier for Fe(CO)₅ decomposition. | acs.org |
| CO Co-adsorption | Released CO can dissociate on the Fe surface. | Leads to surface poisoning by forming carbides and elemental carbon, inhibiting further growth. | aip.orgaip.org |
| Ammonia (NH₃) Co-flow | Restores constant film growth at higher temperatures. | NH₃ inhibits the dissociative chemisorption of CO, preventing surface poisoning. | aip.orgaip.org |
Synthesis of Iron and Iron-Containing Nanoparticles
Iron pentacarbonyl is a widely used precursor for the synthesis of both zero-valent iron (Fe) and iron-containing nanoparticles (e.g., iron oxides, iron alloys) due to its commercial availability and the facility of its thermal decomposition. rsc.orgsigmaaldrich.com The most common method is the thermolysis of Fe(CO)₅ in a high-boiling point organic solvent in the presence of stabilizing surfactants. rsc.orgnih.gov
The injection of Fe(CO)₅ into a hot solvent initiates a rapid decomposition, leading to a burst of nucleation of iron atoms. These atoms then grow into nanoparticles. The final size, shape, and composition of the nanoparticles are dictated by several reaction parameters, including the injection temperature, precursor concentration, and the nature of the surfactants. For instance, injecting Fe(CO)₅ at temperatures above 220°C can yield nanoparticles with a metallic iron core and an iron-oxide shell (Fe/Fe-oxide). nih.gov In contrast, lower injection temperatures may result in hollow iron oxide structures. nih.gov This method can produce highly stable, colloidal magnetic iron nanoparticles with narrow size distributions, which are of interest for applications like magnetic resonance imaging (MRI). sigmaaldrich.com
Beyond pure iron, this method is adaptable for creating heterometallic nanoparticles. By co-decomposing Fe(CO)₅ with other metal carbonyls, such as Co₂(CO)₈, alloyed nanoparticles like Fe₁₋ₓCoₓ can be synthesized. rsc.org
Mechanistic Studies of Particle Growth via Carbonyl Intermediates
The transformation of Fe(CO)₅ into nanoparticles involves a complex series of chemical reactions and physical processes. Detailed kinetic modeling suggests that the decomposition of Fe(CO)₅ is a stepwise process, initiated by the spin-forbidden reaction Fe(CO)₅ ⇌ Fe(CO)₄ + CO. acs.org This initial step is often the rate-limiting one. Subsequent decarbonylation steps lead to the formation of highly reactive, coordinatively unsaturated iron carbonyl fragments like Fe(CO)₃, Fe(CO)₂, and ultimately, iron atoms. acs.orgpolymtl.ca
The formation and consumption of Fe atoms, which are the building blocks of the nanoparticles, are largely controlled by the chemistry of intermediates like Fe(CO)₂. acs.org These intermediates can react with each other or with iron atoms to form larger iron-cluster complexes with CO ligands, such as Fe₂(CO)₃. acs.org This indicates that particle growth is not simply an atomic aggregation process but is mediated by the complex chemistry of various iron carbonyl intermediates.
In Fischer-Tropsch synthesis, a related mechanism known as an Ostwald-ripening-like growth has been identified for iron carbide nanoparticles. rsc.org In this process, iron carbonyl intermediates are believed to form on the surface of smaller nanoparticles and transport iron species through the gas or liquid phase to larger, more thermodynamically stable particles, causing the smaller particles to shrink and the larger ones to grow. rsc.org This carbonyl-mediated mass transfer is a critical factor in the evolution of the nanoparticle size distribution over time. rsc.orgresearchgate.net
Catalytic Precursor in Homogeneous and Heterogeneous Systems (Mechanistic Focus)
Iron pentacarbonyl serves as a convenient and inexpensive pre-catalyst for a wide range of chemical reactions. wikipedia.organr.fr Upon thermal or photochemical activation, it releases CO ligands, generating coordinatively unsaturated and highly reactive iron species that are the true catalysts. This approach has been successfully applied in both homogeneous and heterogeneous catalysis. nih.govmdpi.com
Homogeneous Catalysis Precursor in Organic Transformations
In homogeneous catalysis, Fe(CO)₅ is a precursor to active catalysts for numerous organic transformations, including reductions, isomerizations, and carbonylations. nih.govacs.orgcsic.es The catalytic cycle is typically initiated by the loss of one or more CO ligands from the Fe(CO)₅ molecule to create a vacant coordination site, allowing the substrate to bind to the iron center.
Iron pentacarbonyl is a classic precursor for catalysts used in the hydrogenation and isomerization of olefins (alkenes). scielo.bracs.org Photochemical or thermal activation of Fe(CO)₅ generates active catalytic species, primarily believed to be Fe(CO)₄ and Fe(CO)₃. polymtl.ca
Mechanism of Isomerization: The isomerization of terminal olefins to internal olefins catalyzed by iron carbonyls is generally understood to proceed through a π-allyl hydride mechanism. The proposed catalytic cycle involves the following key steps:
Generation of Active Species: Fe(CO)₅ loses CO to form the active catalyst, such as Fe(CO)₄.
Olefin Coordination: The olefin coordinates to the unsaturated iron center, forming a π-complex, [Fe(CO)₄(olefin)]. scielo.br
Oxidative Addition/Hydride Formation: An allylic C-H bond of the coordinated olefin undergoes oxidative addition to the iron center, forming a hydrido-π-allyl iron complex, [HFe(CO)₃(π-allyl)]. scielo.br
Reductive Elimination: The hydride ligand then adds back to the allyl group at a different position, leading to the isomerized olefin, which subsequently dissociates from the iron center, regenerating the active catalyst.
Mechanism of Hydrogenation: The photocatalyzed hydrogenation of olefins in the presence of Fe(CO)₅ is thought to involve similar iron carbonyl intermediates. The mechanism likely involves the coordination of both the olefin and dihydrogen (H₂) to a photochemically generated, unsaturated iron center. The active species, such as Fe(CO)₃ or Fe(CO)₄, coordinates the olefin. polymtl.ca Subsequent steps involve the activation of H₂ and its transfer to the coordinated olefin. While several pathways are possible, a common proposal involves the formation of an iron dihydride intermediate which then transfers the hydrogen atoms stepwise to the alkene.
It has been observed that during the initial phase of the reaction with 1-hexene, isomerization is the predominant reaction, followed by hydrogenation. scielo.br This suggests that the intermediates and reaction conditions that favor isomerization may precede those required for efficient hydrogenation.
Table 2: Proposed Intermediates in Olefin Transformations with Fe(CO)₅
| Transformation | Proposed Key Intermediate(s) | Formation Pathway | Role in Catalytic Cycle | Citation |
|---|---|---|---|---|
| Isomerization | [Fe(CO)₄(olefin)] | Coordination of olefin to Fe(CO)₄ | Binds the substrate | scielo.br |
| Isomerization | [HFe(CO)₃(π-allyl)] | Oxidative addition of an allylic C-H bond | Facilitates the 1,3-hydride shift | scielo.br |
Hydroformylation of Alkenes
The hydroformylation of alkenes, an industrial process for aldehyde synthesis, can be catalyzed by species derived from iron pentacarbonyl. While cobalt and rhodium catalysts are more common commercially, iron-based systems have been a subject of significant mechanistic study. bridgewater.eduethz.chmt.com The catalytic cycle is generally understood to involve the formation of an iron hydride species as the active catalyst.
The process begins with the conversion of iron pentacarbonyl into a hydridoiron carbonyl complex, such as tetracarbonylhydridoiron(0) ([HFe(CO)₄]⁻) or dihydridotetracarbonyliron(II) (H₂Fe(CO)₄). bridgewater.edunih.gov This active species is generated in situ, often facilitated by a base or through photochemical activation. bridgewater.edupolymtl.ca Once formed, the iron hydride coordinates with the alkene. The key step is the migratory insertion of the alkene into the Fe-H bond. ethz.chmt.com This insertion can proceed in two ways:
Anti-Markovnikov addition: The hydride adds to the internal carbon of the double bond, leading to a linear alkyl-iron intermediate. ethz.ch
Markovnikov addition: The hydride adds to the terminal carbon, resulting in a branched alkyl-iron intermediate. ethz.ch
Following alkene insertion, a carbonyl group inserts into the newly formed iron-carbon bond, creating an acyl-iron complex. bridgewater.edu This step is often the origin of the term "carbonyl insertion," though mechanistically it is considered an alkyl migration. bridgewater.edu The final step is the hydrogenolysis of the acyl-iron species, which releases the aldehyde product and regenerates the iron hydride catalyst, allowing the cycle to continue. mt.com The selectivity for linear versus branched aldehydes is influenced by factors like carbon monoxide pressure; higher pressures can favor the linear product by kinetically trapping the primary alkyl intermediate before it can isomerize. ethz.ch Detailed mechanistic investigations, including experimental and computational studies, have pointed to an iron-dihydride complex, [H₂Fe(CO)₂(PPh₃)₂], as a key active species in certain systems, operating through an Fe(II)-based catalytic cycle. nih.gov
Reductive Amination Reactions
Iron pentacarbonyl is an effective precursor for catalysts in reductive amination, a method for synthesizing amines from carbonyl compounds. unisi.itd-nb.infosci-hub.se This process typically involves the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced. unisi.itchemistrysteps.com Iron carbonyl complexes can catalyze the reduction step, often using hydrogen gas or a hydrogen transfer agent. unisi.itd-nb.info
| Carbonyl Substrate | Amine Substrate | Catalyst Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Tolylaldehyde | Morpholine | Fe(CO)₅ | Solvent-free, 130 °C, 4h | 41% (GC Yield) | rsc.org |
| Various Aldehydes | Ammonia (aq.) | Fe/(N)SiC | 130 °C, 6.5 MPa H₂ | Good to Excellent | d-nb.info |
| Various Ketones | Ammonia (aq.) | Fe/(N)SiC | 140 °C, 6.5 MPa H₂ | Good to Excellent | d-nb.info |
| Various Aldehydes/Ketones | Primary/Secondary Amines | Fe₃(CO)₁₂ | i-PrOH/H₂O, 100 °C | Effective Conversion | unisi.it |
Heterogeneous Catalysis Precursor: Fischer-Tropsch Synthesis
Iron pentacarbonyl is a valuable precursor for preparing highly active heterogeneous catalysts for the Fischer-Tropsch (FT) synthesis, a process that converts synthesis gas (syngas, a mixture of carbon monoxide and hydrogen) into hydrocarbons. google.comredalyc.org The thermal or sonochemical decomposition of Fe(CO)₅ is a common method to produce iron nanoparticles, which are the basis for FT catalysts. chinesechemsoc.orgmdpi.com
The synthesis process involves injecting iron pentacarbonyl into a hot solvent, causing it to decompose and form iron nanocrystals. chinesechemsoc.org These nanoparticles can then be converted into various iron carbide phases (e.g., Fe₅C₂, Fe₇C₃), which are widely considered to be the active phases in Fischer-Tropsch synthesis. chinesechemsoc.org The size and phase of the resulting nanoparticles can be controlled by adjusting synthesis parameters like temperature and the chemical environment. chinesechemsoc.org These iron-based nanoparticles are typically deposited on a support material, such as silica (B1680970) or alumina, to enhance their stability and dispersion. redalyc.orgmdpi.comresearchgate.net
During the FT reaction, the catalyst facilitates the hydrogenation of carbon monoxide. The iron carbide active sites are believed to activate CO molecules, leading to the stepwise hydrogenation and C-C bond formation that produces a range of hydrocarbons. chinesechemsoc.orgresearchgate.net A significant challenge in FT synthesis is catalyst deactivation, which can occur through the growth of the active iron carbide nanoparticles. Mechanistic studies have revealed that this growth can be mediated by the formation and decomposition of iron carbonyl species on the catalyst surface, which transport iron from smaller particles to larger ones in a process akin to Ostwald ripening. rsc.org
| Target Phase | Synthesis Method | Key Parameters | Reference |
|---|---|---|---|
| Fe₅C₂ NPs | Thermal Decomposition | Inject Fe(CO)₅ at 180 °C, then heat to 350 °C | chinesechemsoc.org |
| Fe₇C₃ NPs | Thermal Decomposition | Inject Fe(CO)₅ under NH₃ at 180 °C, then heat to 350 °C | chinesechemsoc.org |
| Fe/SiO₂ | Sonolysis | Decomposition of Fe(CO)₅ onto silica microspheres | mdpi.com |
| Fe/SiO₂ | Impregnation | Adsorption of iron carbonyl complexes onto silica | redalyc.org |
Water-Gas-Shift Reaction Catalysis
Iron pentacarbonyl is a well-studied homogeneous catalyst for the water-gas-shift reaction (WGSR), which converts carbon monoxide and water into carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). researchgate.netacs.orgresearchgate.net This reaction is crucial in industrial processes for hydrogen production and for adjusting the H₂/CO ratio in syngas. nih.gov
The catalytic cycle, particularly in basic media, is generally accepted to proceed through several key steps. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on a carbonyl ligand of Fe(CO)₅. acs.orgosti.gov This forms a hydroxycarbonyl-iron intermediate, [(CO)₄FeC(O)OH]⁻. nih.gov This intermediate then undergoes decarboxylation, losing CO₂ to generate the key anionic iron hydride species, [HFe(CO)₄]⁻. acs.orgnih.gov This hydride is considered the central active species in the dominant catalytic cycle. researchgate.netacs.orgresearchgate.net The cycle is completed by the reaction of the iron hydride with water, which liberates H₂ and regenerates the catalyst for the next turnover. osti.gov Theoretical studies using density functional theory (DFT) have extensively modeled these steps, confirming the favorability of this pathway under moderate pressures and exploring alternative routes and intermediates. researchgate.netacs.orgnih.gov At higher pressures, side reactions leading to the formation of formic acid can become significant. acs.orgresearchgate.net
Understanding Active Species Formation and Turnover Mechanisms
Across the catalytic applications of iron pentacarbonyl, a central theme is the formation of coordinatively unsaturated and reactive iron species. The initial step is almost always the loss of one or more CO ligands from the Fe(CO)₅ precursor, which can be induced thermally, photochemically, or chemically. polymtl.ca
In Hydroformylation and Reductive Amination , the key active species is an iron hydride. For instance, [HFe(CO)₄]⁻ or H₂Fe(CO)₄ is formed from Fe(CO)₅, often with the help of a base or a hydrogen source. bridgewater.eduunisi.it The turnover-limiting step in some iron-catalyzed hydroformylation reactions has been identified as the formation of an iron-dihydride complex. nih.gov The catalytic cycle then proceeds through coordination of the substrate (alkene or imine), migratory insertion into the Fe-H bond, and subsequent steps to release the product and regenerate the hydride. bridgewater.eduunisi.it
In Fischer-Tropsch Synthesis , the precursor Fe(CO)₅ decomposes to form metallic iron nanoparticles, which are then carburized under reaction conditions to form the active iron carbide phases. chinesechemsoc.org The turnover mechanism involves the dissociative chemisorption of CO and H₂ on the surface of these carbide nanoparticles, followed by a complex series of surface-mediated hydrogenation and C-C coupling steps. chinesechemsoc.org The stability of these active sites is critical; the formation of volatile iron carbonyls can lead to particle growth and deactivation, thereby limiting the long-term turnover of the catalyst. rsc.org
The study of these mechanisms relies heavily on a combination of experimental techniques (e.g., in situ spectroscopy, kinetic analysis) and computational modeling (e.g., DFT). nih.govresearchgate.net This dual approach provides deep insight into the structure of transient intermediates, the energetics of reaction pathways, and the factors that control catalytic turnover and selectivity.
Emerging Research Directions and Future Perspectives in Pentacarbonyliron 0 Chemistry
Exploration of New Reactivity Manifolds
The classical reactivity of pentacarbonyliron(0), often centered on thermal or photochemical substitution of carbonyl (CO) ligands, is being expanded into new territories through the exploration of extreme and unconventional reaction conditions. These investigations are revealing fundamentally new modes of reactivity and leading to the synthesis of unprecedented iron compounds.
A significant recent development is the exploration of pentacarbonyliron(0) reactivity in superacidic and other non-traditional solvent systems. acs.orgfu-berlin.de For instance, the reaction of Fe(CO)₅ with arsenic pentafluoride (AsF₅) demonstrates remarkable solvent-dependent behavior. In the superacid anhydrous hydrogen fluoride (B91410) (aHF), the iron center is protonated, leading to the isolation and first-ever structural characterization of the highly acidic transition metal hydride complex, [FeH(CO)₅]⁺. acs.orgfu-berlin.de Conversely, in the aprotic, oxidation-stable solvent sulfur dioxide (SO₂), Fe(CO)₅ undergoes oxidation and dimerization to form [Fe₂(CO)₁₀]²⁺, a novel homoleptic dinuclear transition metal carbonyl cation. acs.orgfu-berlin.de These findings not only provide access to new classes of iron carbonyls but also offer a powerful strategy for controlling reaction pathways through the choice of solvent.
Another major frontier is the synthesis and stabilization of highly reactive intermediates. Recently, researchers successfully isolated and fully characterized the open-shell iron pentacarbonyl radical cation, [Fe(CO)₅]•⁺, as a stable salt. middlebury.eduresearcher.liferesearchgate.netnih.gov This was achieved by using a potent single-electron oxidant in conjunction with a weakly coordinating anion, a strategy that prevents the immediate decomposition or reaction of the highly reactive cation. middlebury.eduresearchgate.net The isolation of this 17-valence-electron radical opens the door to an entirely new area of low-valent iron chemistry, providing a valuable precursor for further synthetic explorations. middlebury.edunih.gov
Furthermore, the photochemical generation of coordinatively unsaturated iron carbonyl species remains a cornerstone of its reactivity. wikipedia.org UV irradiation of Fe(CO)₅ efficiently expels a CO ligand to produce the highly reactive 16-electron intermediate iron tetracarbonyl, Fe(CO)₄. wikipedia.orgresearchgate.net This species can exist in different spin states (singlet and triplet) and readily reacts with a wide range of molecules, making it a pivotal intermediate in numerous catalytic and synthetic processes, including oxidative addition reactions. researchgate.netrsc.org
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Insights
The fleeting nature of intermediates and the complexity of reaction pathways in pentacarbonyliron(0) chemistry necessitate the use of sophisticated analytical and theoretical tools. The powerful synergy between advanced spectroscopic techniques and high-level computational methods is proving indispensable for unraveling detailed mechanistic information that was previously inaccessible.
Recent studies combining high-resolution neutron powder diffraction and inelastic neutron scattering (INS) have re-examined the solid-state structure and vibrational dynamics of Fe(CO)₅. stfc.ac.uknih.govacs.orgnih.gov This work not only led to the discovery of a previously unknown low-temperature ferroelastic phase transition but also revealed significant discrepancies between the experimental vibrational spectra and those predicted by Density Functional Theory (DFT) calculations. stfc.ac.uknih.govacs.org This surprising result challenges current computational models and highlights areas where theoretical approaches need refinement to accurately describe the behavior of such molecules. stfc.ac.uk The use of neutron spectroscopy, which is not constrained by the selection rules of optical spectroscopy, was crucial in observing all fundamental vibrational modes for the first time. stfc.ac.uknih.govacs.org
The dynamics of Fe(CO)₅ photochemistry are being mapped out on their natural, ultrafast timescales using femtosecond pump-probe spectroscopy. aip.orguni-kassel.de Techniques like ultrafast mid-infrared and extreme ultraviolet (XUV) transient absorption spectroscopy allow researchers to observe the sequential loss of CO ligands in real-time. acs.orgnih.govosti.gov These experiments, when interpreted with the aid of high-level electronic structure theory, provide a detailed picture of the evolving electronic and molecular structures, including the characterization of transient excited states. acs.orgnih.gov This combined approach has challenged long-held assumptions, for example, by providing the first spectroscopic evidence for the involvement of triplet states in the ultrafast photodissociation of gas-phase Fe(CO)₅. nih.gov
This integration of cutting-edge spectroscopy and computation provides unprecedented mechanistic detail, as summarized in the table below.
| Technique | Key Insights Gained | References |
| Neutron Diffraction & Spectroscopy + DFT | Discovery of a new low-temperature phase (P1̅); re-assignment of vibrational modes; revealed shortcomings of current DFT models for Fe(CO)₅. | stfc.ac.uk, nih.gov, acs.org, nih.gov, acs.org |
| Ultrafast IR/XUV Spectroscopy + Theory | Real-time observation of sequential CO loss; characterization of transient excited states (singlet and triplet); elucidation of photodissociation pathways. | aip.org, acs.org, nih.gov, uni-kassel.de, acs.org, osti.gov |
| ⁵⁷Fe Mössbauer & EPR Spectroscopy + DFT | Characterization of novel species like [FeH(CO)₅]⁺ and the [Fe(CO)₅]•⁺ radical cation; determination of iron oxidation state and electronic structure. | middlebury.edu, fu-berlin.de |
Rational Design of Pentacarbonyliron(0)-Derived Systems for Specific Chemical Transformations
Building on the expanding knowledge of reactivity and mechanism, the focus is shifting towards the rational design of catalysts derived from pentacarbonyliron(0). The goal is to create tailored molecular systems that exhibit high efficiency, selectivity, and stability for specific chemical reactions, moving beyond the use of Fe(CO)₅ as a simple precursor to a more deliberate engineering of its derivatives. nih.gov
A primary strategy in this endeavor is the substitution of one or more CO ligands with other Lewis bases, such as phosphines, N-heterocyclic carbenes (NHCs), or isocyanides. nih.gov This approach allows for the fine-tuning of the steric and electronic properties of the iron center. acs.orgbohrium.com For example, modifying the ligand architecture can directly influence the catalyst's redox potential, the stability of intermediates, and ultimately, the catalytic activity and reaction pathway. acs.orgbohrium.com Computational methods, particularly DFT, are playing a crucial role in this design process, enabling the in-silico screening of potential ligands to predict their impact on catalytic performance before undertaking synthetic work. researchgate.netresearchgate.netrsc.org
Similarly, in reactions like olefin metathesis and hydrogenation, the rational design of iron catalysts is a major goal. researchgate.netresearchgate.net While early transition metals have dominated this area, the development of efficient catalysts based on earth-abundant iron is highly desirable. researchgate.net Computational studies are guiding the design of new ligand frameworks, such as pincer ligands, to stabilize reactive iron-carbene intermediates and disfavor unwanted side reactions like cyclopropanation, paving the way for the next generation of iron-based metathesis catalysts. researchgate.net The principles of ligand modification are also central to developing catalysts for hydrofunctionalization and oxidation reactions. acs.orgnih.gov
The table below showcases examples of how rational design principles are applied to create functional systems derived from iron carbonyls.
| Designed System/Target | Design Principle | Application/Goal | References |
| Polypyridyl-iron(II) complexes | Manipulation of axial ligands to create a weaker ligand field. | Enhance CO release from Fe(II) carbonyl intermediate to improve CO₂ reduction efficiency. | chinesechemsoc.org |
| Iron complexes with pincer ligands | Ancillary ligand design to stabilize Fe-carbene intermediates and control reaction pathways. | Develop effective iron-based catalysts for olefin metathesis, avoiding side reactions. | researchgate.net |
| Iron(II) NHC complexes | Systematic variation of ligand electronic properties (electron-donating/withdrawing groups). | Tune catalyst activity and stability for olefin epoxidation reactions. | bohrium.com |
| Bio-inspired iron complexes | Mimicking the active sites of hydrogenase enzymes with specific ligand frameworks (e.g., PNP pincers). | Computational design of catalysts for the hydrogenation of CO₂ to formic acid. | rsc.org |
The continued synergy of synthetic innovation, advanced characterization, and computational modeling promises to further unlock the potential of pentacarbonyliron(0), leading to the development of novel, sustainable, and highly efficient iron-based catalysts for a wide range of chemical transformations.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing iron pentacarbonyl (Fe(CO)₅)?
- Methodology : Synthesis typically involves the reaction of iron powder with carbon monoxide under high pressure (100–200 atm) at 150–200°C. Characterization employs spectroscopic techniques:
- Infrared (IR) Spectroscopy : Detects carbonyl stretching bands (~2000–2100 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR reveals CO ligand environments.
- X-ray Diffraction (XRD) : Confirms molecular geometry.
- Table 1 : Key Spectroscopic Data for Fe(CO)₅
| Technique | Observed Peaks/Features | Reference |
|---|---|---|
| IR | 2020 cm⁻¹ (strong), 1995 cm⁻¹ | |
| ¹³C NMR | δ 211 ppm (CO ligands) |
Q. How can researchers safely handle iron pentacarbonyl given its toxicity and pyrophoric nature?
- Safety Protocols :
- Use inert atmosphere gloveboxes to prevent air/moisture exposure.
- Store in sealed containers under nitrogen at ≤0°C to inhibit decomposition.
- Follow OSHA and DOT HAZMAT guidelines for spill management and personal protective equipment (PPE) .
Q. What are the primary challenges in analyzing Fe(CO)₅ decomposition kinetics, and how can they be addressed?
- Challenges : Rapid decomposition under ambient conditions, competing pathways (e.g., CO loss vs. oxidation).
- Solutions :
-
Use stopped-flow IR spectroscopy to monitor real-time degradation.
-
Conduct thermogravimetric analysis (TGA) under controlled atmospheres.
- Data Interpretation : Compare activation energies (Eₐ) from Arrhenius plots across studies (Table 2) .
Table 2 : Reported Activation Energies for Fe(CO)₅ Decomposition
Study Conditions Eₐ (kJ/mol) Methodology Reference N₂ atmosphere, 25°C 85.2 TGA O₂ presence, 30°C 72.4 IR kinetics
Advanced Research Questions
Q. How do computational studies (e.g., DFT) complement experimental data in understanding Fe(CO)₅ ligand dynamics?
- Methodology :
- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and vibrational frequencies.
- Compare computed IR spectra with experimental data to validate CO ligand behavior .
Q. What strategies resolve contradictions in reported catalytic activity of Fe(CO)₅ in organic synthesis?
- Root Causes : Variability in solvent polarity, ligand exchange rates, or trace impurity effects.
- Approach :
- Reproduce studies under standardized conditions (e.g., dry THF, <5 ppm O₂).
- Use high-pressure NMR to track intermediates in cross-coupling reactions.
Q. How can researchers design experiments to investigate Fe(CO)₅’s role in nanoparticle synthesis while minimizing confounding variables?
- Experimental Design :
- Control Groups : Compare Fe(CO)₅ with other iron precursors (e.g., FeCl₃) under identical conditions.
- In Situ Characterization : Use TEM and XAS to monitor nanoparticle growth kinetics.
- PICOT Framework :
- P opulation: Fe(CO)₅-derived nanoparticles.
- I ntervention: Varying CO pressure.
- C omparison: Alternative precursors.
- O utcome: Particle size/distribution.
- T ime: 24-hour reaction window .
Methodological Guidelines
- Data Reproducibility : Archive raw spectra and computational input files in FAIR-compliant repositories .
- Ethical Compliance : Document safety protocols and institutional review board approvals in supplementary materials .
- Literature Review : Prioritize primary sources (e.g., Journal of Organometallic Chemistry) over aggregator sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
